GW461484A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15ClFN3 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3-pyridin-4-ylpyrazolo[1,5-a]pyridine;hydrochloride |
InChI |
InChI=1S/C19H14FN3.ClH/c1-13-2-7-17-18(14-8-10-21-11-9-14)19(22-23(17)12-13)15-3-5-16(20)6-4-15;/h2-12H,1H3;1H |
InChI Key |
GZBVNKCHGRMAEE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of GW461484A in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW461484A is a potent small molecule inhibitor that demonstrates significant antifungal activity against Candida albicans, primarily by targeting the non-essential stress kinase Yck2. This guide elucidates the core mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of target inhibition, and its synergistic relationship with existing antifungal agents. The information presented herein is intended to provide a comprehensive technical resource for researchers and professionals involved in antifungal drug discovery and development.
Core Mechanism of Action: Inhibition of Yck2 Kinase
The primary molecular target of this compound in Candida albicans is the casein kinase 1 (CK1) family member, Yck2.[1][2] this compound, a 2,3-aryl-pyrazolopyridine compound, acts as a potent inhibitor of Yck2's kinase activity.[1] Yck2 is a crucial regulator of several key cellular processes in C. albicans, including morphogenesis, biofilm formation, cell wall integrity, and host cell interactions.[3][4][5] By inhibiting Yck2, this compound disrupts these vital functions, leading to a range of antifungal effects.
Chemoproteomic profiling has revealed that while this compound is highly selective for Yck2, it also exhibits some inhibitory activity against other related kinases in C. albicans, including Yck22, Hrr25, and the p38 homolog, Hog1.[6][7][8][9][10][11]
Downstream Cellular Effects of Yck2 Inhibition
The inhibition of Yck2 by this compound triggers a cascade of downstream events that compromise the fitness and virulence of Candida albicans.
Impaired Morphogenesis and Biofilm Formation
Yck2 plays a critical role in the yeast-to-hyphae morphological switch, a key virulence trait of C. albicans. Genetic deletion of YCK2 results in constitutive pseudohyphal growth.[3][12] Treatment with this compound phenocopies this genetic deletion, inducing a pseudohyphal morphology. This altered morphology is associated with the upregulation of hyphal-specific genes such as ALS3, HWP1, and the key transcriptional regulator UME6.[3][12] Consequently, the ability of C. albicans to form robust biofilms is also compromised.[3][4][5]
Compromised Cell Wall Integrity
Yck2 is a key regulator of cell wall integrity.[3][4][5] Its inhibition leads to hypersensitivity to cell wall stressing agents.[3][12] This is accompanied by a compensatory increase in chitin (B13524) deposition in the cell wall and the upregulation of chitin synthase genes (CHS2, CHS3, and CHS8).[3] This cell wall stress response is a key aspect of the antifungal activity of this compound.
Potentiation of Echinocandin Antifungals
A significant consequence of Yck2 inhibition is the potentiation of echinocandin antifungals, such as caspofungin, against resistant strains of C. albicans.[1][2][13] Echinocandins target the synthesis of β-1,3-glucan, a major component of the fungal cell wall. Resistance to echinocandins often involves the upregulation of chitin synthesis as a compensatory mechanism. By inducing cell wall stress and disrupting the regulation of cell wall biosynthesis, this compound synergizes with caspofungin to overcome this resistance.
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound against Candida albicans.
| Compound | Parameter | Value | Strain(s) | Reference |
| This compound | Concentration for >80% fungal inhibition | < 50 µM | C. albicans | [1] |
| This compound + Caspofungin | Fractional Inhibitory Concentration Index (FICI) | Synergistic | Caspofungin-resistant C. albicans | [14] |
| Caspofungin (alone) | MIC50 for sessile cells | 0.0625 - 0.125 µg/ml | C. albicans 3153A | [15] |
Signaling Pathways and Experimental Workflows
Yck2 Signaling Pathway in Candida albicans
The following diagram illustrates the central role of Yck2 in regulating key virulence traits in C. albicans and how its inhibition by this compound disrupts these processes.
Caption: this compound inhibits Yck2, disrupting key virulence pathways.
Experimental Workflow: Haploinsufficiency Profiling
Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool used to identify the molecular targets of a compound. The following diagram outlines the workflow for a HIP screen with this compound in C. albicans.
Caption: Workflow for identifying drug targets using HIP screening.
Experimental Protocols
Detailed, step-by-step protocols for the following experiments as they were specifically performed for this compound are proprietary to the original research publications. The following are generalized protocols based on standard laboratory methods.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds.
Materials:
-
96-well microtiter plates
-
Candida albicans strain of interest
-
RPMI-1640 medium
-
This compound stock solution
-
Caspofungin stock solution
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare serial dilutions of this compound vertically and caspofungin horizontally in a 96-well plate containing RPMI-1640 medium.
-
Inoculate each well with a standardized suspension of C. albicans to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Measure the optical density (OD) at 600 nm to determine fungal growth.
-
The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined as the lowest concentration that inhibits a certain percentage of growth (e.g., 50% or 90%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Haploinsufficiency Profiling (HIP)
This method identifies drug targets by screening a library of heterozygous deletion mutants for hypersensitivity to a compound.[16][17][18][19][20]
Materials:
-
C. albicans heterozygous deletion library (pooled and barcoded)
-
YPD medium
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents and primers for barcode amplification
-
Next-generation sequencing platform
Protocol:
-
Grow the pooled heterozygous deletion library in YPD medium with a sub-inhibitory concentration of this compound and in a parallel culture with DMSO as a control.
-
After a defined period of growth, harvest the cells from both cultures.
-
Isolate genomic DNA from both the treated and control cell populations.
-
Amplify the unique barcode sequences from the genomic DNA using PCR.
-
Prepare the amplified barcodes for high-throughput sequencing.
-
Sequence the barcode libraries and quantify the abundance of each barcode in the treated and control samples.
-
Analyze the sequencing data to identify barcodes (and thus, the corresponding deletion mutants) that are significantly depleted in the this compound-treated sample compared to the control.
-
Genes corresponding to the depleted barcodes are considered putative targets or are involved in pathways that are essential for survival in the presence of the compound.
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) Chemoproteomics
This technique is used to profile the kinase targets of an inhibitor from a complex protein lysate.[6][7][8][9][10][11]
Materials:
-
C. albicans cell lysate
-
Multiplexed inhibitor beads (kinobeads)
-
This compound
-
DMSO (vehicle control)
-
Mass spectrometer
Protocol:
-
Prepare a protein lysate from C. albicans cells.
-
Incubate the lysate with the multiplexed inhibitor beads, which are designed to bind a broad range of kinases.
-
In parallel, pre-incubate the lysate with an excess of "free" this compound or DMSO before adding the kinobeads.
-
The free this compound will compete with the kinobeads for binding to its target kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each identified kinase in the this compound-treated and DMSO-treated samples.
-
Kinases that show a significant reduction in binding to the beads in the presence of free this compound are identified as its targets.
Conclusion
This compound represents a promising antifungal agent with a novel mechanism of action centered on the inhibition of the Yck2 kinase in Candida albicans. Its ability to disrupt key virulence processes and to act synergistically with existing antifungals highlights its potential for further development. This technical guide provides a foundational understanding of its mode of action, which can inform future research and the design of next-generation antifungal therapies.
References
- 1. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | Semantic Scholar [semanticscholar.org]
- 5. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Complex Haploinsufficiency-Based Genetic Analysis of Candida albicans Transcription Factors: Tools and Applications to Virulence-Associated Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A large-scale complex haploinsufficiency-based genetic interaction screen in Candida albicans: analysis of the RAM network during morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Haploinsufficiency‐based large‐scale forward genetic analysis of filamentous growth in the diploid human fungal pathogen C.albicans | The EMBO Journal [link.springer.com]
- 20. researchgate.net [researchgate.net]
The Molecular Target of GW461484A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target of the investigational compound GW461484A. Initially developed as an inhibitor of human p38α mitogen-activated protein kinase, subsequent research has identified its primary and potent activity against a crucial fungal kinase. This document details the molecular target, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its identification and characterization, and visualizes the relevant biological pathways and experimental workflows.
Primary Molecular Target: Fungal Casein Kinase 1 (CK1) Homolog, Yck2
The primary molecular target of this compound in the context of its antifungal activity is Yck2 , a fungal homolog of casein kinase 1 (CK1).[1][2][3] This discovery has positioned Yck2 as a promising target for the development of novel antifungal therapeutics, particularly for Candida albicans, a major human fungal pathogen.[2] this compound's potent inhibition of Yck2 underlies its ability to synergize with existing antifungal drugs, such as echinocandins, and to overcome drug resistance.
While Yck2 is the principal target, this compound and its optimized analogs also demonstrate activity against other closely related fungal CK1 homologs, namely Yck22 and Hrr25 . Additionally, a notable off-target kinase is the fungal homolog of human p38α, Hog1 . This is consistent with this compound's original design as a human p38α inhibitor.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | Value | Reference |
| This compound | C. albicans Yck2 | IC50 | 0.11 µM | [3] |
| This compound | C. albicans | MIC80 | 12.5 µM | [3] |
| This compound | Human p38α | IC50 | 150 nM |
Table 1: Potency of this compound against its primary fungal target and original human target.
| Compound | Fungal Kinase Targets | Human Kinase Targets (Select Examples) |
| This compound | Yck2, Yck22, Hrr25, Hog1, Pom1 | p38α and 10 other kinases with >80% binding at 1µM |
| YK-I-02 (YK) | Yck2, Yck22, Hrr25, Hog1 | CK1α, CK1δ, CK1ε, p38α, NLK, RIPK2, GAK |
| MN-I-157 (MN) | Yck2, Yck22, Hrr25, Hog1 | p38α, CK1α, NLK |
Table 2: Selectivity profile of this compound and its analogs.
Experimental Protocols for Target Identification and Characterization
The identification of Yck2 as the molecular target of this compound was achieved through a combination of genetic and proteomic approaches. This section details the methodologies for the key experiments.
Haploinsufficiency Profiling (HIP)
This genetic screening method identifies drug targets by exploiting the dosage sensitivity of genes. A strain that is heterozygous for the drug's target gene (i.e., has only one functional copy) will be hypersensitive to the drug.
-
Principle: A pooled library of heterozygous deletion mutants of C. albicans is grown in the presence of the test compound (this compound). Strains with a mutation in the target gene will be depleted from the population. The genetic locus of the depleted strains is identified by sequencing unique DNA barcodes integrated into each mutant strain.
-
Methodology:
-
Library Preparation: A pooled culture of the C. albicans double-barcoded heterozygous deletion collection is prepared.
-
Compound Exposure: The pooled culture is grown in a suitable medium (e.g., YPD) with and without a sub-lethal concentration of this compound for a defined period (e.g., several generations).
-
Genomic DNA Extraction: Genomic DNA is isolated from both the treated and untreated cell populations.
-
Barcode Amplification: The unique upstream and downstream barcodes for each mutant strain are amplified from the genomic DNA using PCR with common primers.
-
High-Throughput Sequencing: The amplified barcodes are sequenced, and the relative abundance of each mutant in the treated versus the untreated pool is determined.
-
Data Analysis: Strains that are significantly depleted in the this compound-treated sample are identified. The gene corresponding to the depleted strain is a strong candidate for the drug's molecular target.
-
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This chemoproteomic approach is used to profile the interaction of a compound with a large number of protein kinases simultaneously.
-
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (MIBs). These beads are used to capture a significant portion of the kinome from a cell lysate. In a competition assay, the lysate is pre-incubated with the test compound (this compound). The compound will bind to its target kinases, preventing them from being captured by the MIBs. The proteins captured on the beads are then identified and quantified by mass spectrometry.
-
Methodology:
-
Cell Lysate Preparation: C. albicans cells are lysed to release the proteome. The lysate is clarified by centrifugation to remove insoluble material.
-
Competition Assay: Aliquots of the cell lysate are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Kinome Capture: The pre-incubated lysates are then passed over the MIBs, allowing the kinases not bound to this compound to be captured.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured kinases are eluted from the beads.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase in the this compound-treated samples is compared to the control. A significant decrease in the amount of a particular kinase captured in the presence of the compound indicates it as a direct target.
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that quantifies the binding of a compound to its target protein within a physiological context.
-
Principle: The target protein (e.g., Yck2 or a human kinase) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells. Bioluminescence resonance energy transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the target). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the BRET signal.
-
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T) are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: The transfected cells are plated in a multi-well plate.
-
Compound and Tracer Addition: The cells are treated with the fluorescent tracer and varying concentrations of the test compound (this compound).
-
Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate is added.
-
BRET Measurement: The luminescence from the NanoLuc® donor and the fluorescent tracer acceptor are measured at their respective emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each compound concentration. The resulting dose-response curve is used to determine the intracellular IC50 value, which reflects the compound's potency in a live-cell environment.
-
Signaling Pathways and Experimental Workflows
Yck2 Signaling Pathway in Candida albicans
Yck2 plays a critical role in several cellular processes that are essential for the virulence of C. albicans. It functions as a negative regulator of the yeast-to-hyphae morphological switch. The inhibition of Yck2 by this compound disrupts these processes, leading to antifungal effects.
Caption: Yck2 signaling pathway in C. albicans morphogenesis.
Experimental Workflow for Target Identification
The following diagram illustrates the logical flow of experiments used to identify and validate Yck2 as the molecular target of this compound.
Caption: Workflow for the identification of this compound's molecular target.
Conclusion
The convergence of genetic, proteomic, and cell-based evidence unequivocally identifies the fungal kinase Yck2 as the primary molecular target of this compound's antifungal activity. This compound's ability to potently inhibit Yck2 disrupts key virulence-associated pathways in Candida albicans, including morphogenesis and cell wall integrity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of Yck2 inhibitors as a novel class of antifungal agents. The provided diagrams offer a clear visualization of the underlying biological and experimental frameworks, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
GW461484A as a Yck2 Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW461484A, a potent small-molecule inhibitor of the Candida albicans casein kinase 1 (CK1) family member, Yck2. Initially identified as an inhibitor of human p38α mitogen-activated protein kinase, this compound has demonstrated significant antifungal activity, particularly in sensitizing drug-resistant strains of C. albicans to existing antifungal agents. This document details the mechanism of action, quantitative inhibitory data, off-target effects, and the role of Yck2 in key fungal signaling pathways. Furthermore, it provides detailed experimental protocols for the study of this compound and Yck2, intended to facilitate further research and drug development in this area.
Introduction to this compound and the Target Kinase Yck2
This compound is a 2,3-aryl-pyrazolopyridine compound that has emerged as a valuable tool for studying and targeting the essential fungal kinase Yck2 in Candida albicans. Yck2, a homolog of eukaryotic casein kinase 1, is a serine/threonine-protein kinase that plays a pivotal role in various cellular processes critical for fungal pathogenesis. These include morphogenesis (the switch from yeast to hyphal growth), cell wall integrity, biofilm formation, and virulence.[1][2] Inhibition of Yck2 has been shown to disrupt these processes, making it an attractive target for the development of novel antifungal therapies.[1][3]
Quantitative Inhibitor Data
The inhibitory activity of this compound against its primary fungal target, Yck2, and its original human target, p38α, has been quantitatively determined. Additionally, its antifungal efficacy against C. albicans has been established.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | C. albicans Yck2 | In vitro kinase assay | 0.11 µM | [4] |
| This compound | Human p38α | In vitro kinase assay | 150 nM (0.15 µM) | [3] |
| Compound | Organism | Assay Type | MIC80 | Reference |
| This compound | Candida albicans | Broth microdilution | 12.5 µM | [4] |
Kinase Selectivity Profile
While this compound is a potent inhibitor of Yck2, it was originally developed as an inhibitor of human p38α.[3] Kinome-wide selectivity profiling has revealed that this compound and its analogs also engage with a limited number of other kinases.
-
Primary Fungal Target : Yck2[3]
-
Primary Human Target : p38α[3]
-
Other Fungal Off-Targets : In C. albicans, analogs of this compound have shown engagement with the Yck2 paralogs Yck22 and Hrr25, as well as the p38α homolog Hog1.[5]
-
Human Off-Targets : At a concentration of 1µM, this compound showed significant binding to only 10 additional human kinases out of a panel of over 400.[3] More detailed selectivity panel data for this compound and its optimized analogs can be found in specialized kinase screening databases.[6][7]
Yck2 Signaling Pathways in Candida albicans
Yck2 is a central regulator of fungal physiology, particularly in pathways that contribute to virulence. Its inhibition by this compound leads to distinct phenotypic changes.
Morphogenesis and Biofilm Formation
Yck2 acts as a negative regulator of the yeast-to-hyphae transition.[2] Deletion or inhibition of Yck2 leads to constitutive pseudohyphal growth.[1] This is primarily mediated through the upregulation of the key transcriptional regulator of hyphal development, UME6.[1][2] Increased expression of UME6 subsequently drives the expression of downstream hyphal-specific genes such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3), which are crucial for adhesion and biofilm formation.[1][8]
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Yck2 in Candida albicans Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. Its ability to transition between yeast and hyphal morphologies, form robust biofilms, maintain cell wall integrity, and interact with host tissues are key virulence attributes. Central to the regulation of these pathogenic processes is the casein kinase 1 (CK1) family member, Yck2. This technical guide provides an in-depth exploration of the multifaceted role of Yck2 in C. albicans pathogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of C. albicans and the development of novel antifungal therapeutics.
Yck2: A Multifunctional Kinase Governing C. albicans Virulence
Yeast casein kinase 2 (Yck2) is a critical regulator of multiple cellular processes in Candida albicans that are directly linked to its ability to cause disease.[1][2] Deletion of the YCK2 gene results in a cascade of phenotypic changes, profoundly impacting the fungus's pathogenic potential.
Morphogenesis: The Yeast-to-Hyphae Switch
A key virulence factor of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form, which is crucial for tissue invasion.[3][4] Yck2 acts as a negative regulator of this transition. Strains lacking YCK2 (yck2Δ/yck2Δ) exhibit a constitutive pseudohyphal morphology even under yeast-promoting conditions.[1][5] This is largely attributed to the dysregulation of key transcriptional regulators of filamentation.
Notably, the expression of UME6, a master regulator of hyphal development, is dramatically upregulated in the absence of Yck2.[1][5] Ume6, in turn, promotes the expression of a suite of hypha-specific genes, including the adhesins ALS3 and HWP1, and the cell wall protein SUN41.[1] Conversely, Yck2 appears to influence the expression of NRG1, a transcriptional repressor of hyphal growth, with yck2Δ/yck2Δ strains showing downregulated NRG1 expression.[5]
Biofilm Formation
Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. The morphological state of C. albicans is intrinsically linked to its capacity to form biofilms. The constitutive pseudohyphal nature of the yck2Δ/yck2Δ mutant leads to enhanced biofilm formation, even under conditions that are not typically conducive to biofilm development.[1]
Cell Wall Integrity
The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and interacting with the host. Yck2 plays a crucial role in maintaining cell wall integrity.[1] yck2Δ/yck2Δ mutants exhibit hypersensitivity to cell wall damaging agents such as Congo red and calcofluor white.[1] This compromised cell wall leads to a compensatory increase in chitin (B13524) deposition, a key structural component of the cell wall.[1] This is accompanied by the upregulation of chitin synthase genes, including CHS2, CHS3, and CHS8.[1]
Host-Cell Interaction and Damage
The ability of C. albicans to adhere to, invade, and damage host cells is central to its pathogenicity. Despite the increased expression of adhesin genes like ALS3 and HWP1, the yck2Δ/yck2Δ strain shows a significantly reduced capacity to damage various host cells, including endothelial and epithelial cells.[1] This suggests that while adhesion may be enhanced, other Yck2-dependent processes are critical for inflicting damage upon host tissues.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the role of Yck2 in C. albicans.
Table 1: Gene Expression Changes in the yck2Δ/yck2Δ Mutant
| Gene | Function | Fold Change in yck2Δ/yck2Δ vs. Wild-Type | Reference |
| UME6 | Hyphal morphogenesis regulator | ~35-fold increase | [1] |
| ALS3 | Adhesin, hypha-specific | ~4-fold increase | [1] |
| HWP1 | Adhesin, hypha-specific | ~32-fold increase | [1] |
| SUN41 | Cell wall glycosidase | Increased expression | [1] |
| CHS2 | Chitin synthase | ~5-fold increase | [1] |
| CHS3 | Chitin synthase | ~3.3-fold increase | [1] |
| CHS8 | Chitin synthase | ~3-fold increase | [1] |
| NRG1 | Hyphal growth repressor | Downregulated | [5] |
Table 2: Host Cell Damage by yck2Δ/yck2Δ Mutant
| Host Cell Type | Assay | % Damage Reduction in yck2Δ/yck2Δ vs. Wild-Type | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Release | Significant reduction | [1] |
| Oral Mucosal Keratinocytes (OKF6/TERT) | LDH Release | Significant reduction | [1] |
| Vaginal Epithelial Cells (VK2/E6E7) | LDH Release | Significant reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol is used to quantify the expression levels of specific genes.
1. RNA Extraction:
-
Grow C. albicans strains overnight in 3 ml of YPD medium.
-
Subculture to a starting OD₆₀₀ of 0.2 in the desired medium (e.g., YPD for yeast-form, RPMI 1640 for hyphal-form).
-
Incubate for the desired time and temperature (e.g., 30°C for yeast, 37°C for hyphae).
-
Harvest cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RiboPure RNA extraction kit, Ambion) following the manufacturer's instructions.
2. cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit (e.g., Retroscript Reverse Transcription Kit, Ambion) according to the manufacturer's protocol.
3. Real-Time PCR:
-
Prepare the reaction mixture containing:
-
2x SYBR Green PCR Master Mix
-
0.1 µM of each forward and reverse primer for the gene of interest
-
1 µl of the cDNA template
-
Nuclease-free water to the final volume.
-
-
Use a real-time PCR detection system (e.g., iCycler iQ, Bio-Rad).
-
The cycling conditions typically consist of an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 62°C for 30 seconds).[6]
-
Gene expression levels are normalized to a housekeeping gene (e.g., ACT1 or EFB1) and relative expression is calculated using the 2-ΔΔCt method.
Biofilm Formation Assay
This assay quantifies the ability of C. albicans to form biofilms on a polystyrene surface.
1. Cell Preparation:
-
Grow C. albicans strains overnight in YPD broth at 30°C.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in the desired biofilm-inducing medium (e.g., RPMI 1640) to a final OD₆₀₀ of 0.5 (~1x10⁷ cells/ml).[7][8]
2. Biofilm Formation:
-
Add 200 µl of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.[7]
-
Incubate the plate at 37°C for 90 minutes to allow for initial adherence.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µl of fresh medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
3. Quantification (Crystal Violet Method):
-
Aspirate the medium and wash the wells twice with PBS.
-
Air dry the plate for 45 minutes.
-
Stain the biofilms with 110 µl of 0.4% aqueous crystal violet solution for 45 minutes.
-
Wash the wells four times with water to remove excess stain.
-
Destain the biofilms by adding 200 µl of 95% ethanol (B145695) to each well and incubating for 45 minutes.
-
Transfer the ethanol to a new plate and measure the absorbance at 570 nm.
Host Cell Damage Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged host cells.
1. Host Cell Culture:
-
Culture the desired host cells (e.g., HUVECs, epithelial cells) to confluence in 96-well plates in their appropriate growth medium.
2. Co-incubation:
-
Prepare a suspension of C. albicans cells in the host cell culture medium.
-
Infect the host cell monolayers with C. albicans at a specific multiplicity of infection (MOI), for example, 1:1.
-
Include uninfected host cells as a negative control and host cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for maximum LDH release.
-
Incubate the plates for a defined period (e.g., 2-8 hours) at 37°C in a 5% CO₂ incubator.
3. LDH Measurement:
-
After incubation, centrifuge the plates to pellet any cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit (e.g., from Abcam or Promega) according to the manufacturer's instructions.[9]
-
The percentage of host cell damage is calculated as: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways and logical relationships involving Yck2 in C. albicans pathogenesis.
Caption: Yck2 regulation of morphogenesis in C. albicans.
Caption: Role of Yck2 in cell wall integrity of C. albicans.
Caption: Experimental workflow for host cell damage assay.
Conclusion and Future Directions
Yck2 is unequivocally a central regulator of pathogenesis in Candida albicans. Its influence extends across morphogenesis, biofilm formation, cell wall integrity, and host-cell interactions, making it an attractive target for the development of novel antifungal therapies. The constitutive pseudohyphal growth and altered cell wall of the yck2Δ/yck2Δ mutant, coupled with its reduced virulence in terms of host cell damage, highlight the complex and critical roles of this kinase.
Future research should focus on elucidating the downstream substrates of Yck2 to better understand the molecular mechanisms by which it exerts its regulatory functions. Identifying the specific proteins phosphorylated by Yck2 will provide a more detailed map of the signaling pathways it controls. Furthermore, the development of specific inhibitors of Yck2 holds therapeutic promise. Such inhibitors could potentially act as standalone antifungal agents or be used in combination with existing drugs to enhance their efficacy, particularly against drug-resistant biofilms. A deeper understanding of the Yck2 signaling network will undoubtedly pave the way for innovative strategies to combat the significant threat posed by Candida albicans.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulation of hyphae growth in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans [frontiersin.org]
- 6. A quantitative real-time RT-PCR assay for mature C. albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Deletion of the ATP2 Gene in Candida albicans Blocks Its Escape From Macrophage Clearance [frontiersin.org]
An In-depth Technical Guide to the Pyrazolo[1,5-a]pyridine Core of GW461484A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW461484A is a potent small-molecule inhibitor characterized by its pyrazolo[1,5-a]pyridine (B1195680) core. Initially developed as an inhibitor of human p38α mitogen-activated protein kinase, it has demonstrated significant antifungal activity through the targeting of Yeast Casein Kinase 2 (Yck2) in Candida albicans. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, with a focus on its pyrazolo[1,5-a]pyridine scaffold. Detailed experimental protocols for relevant assays, quantitative data, and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts centered on this promising chemical core.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities. This compound exemplifies the therapeutic potential of this core, demonstrating potent inhibition of both a human kinase and a fungal kinase, highlighting its chemical tractability and potential for further optimization. The primary biological target in the context of its antifungal activity is Yck2, a casein kinase 1 (CK1) family member in Candida albicans. Yck2 is a key regulator of fungal morphogenesis, biofilm formation, cell wall integrity, and virulence, making it an attractive target for novel antifungal agents. This document serves as a technical resource for researchers investigating this compound and its pyrazolo[1,5-a]pyridine core.
Chemical Structure
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | Organism | Assay Type | IC50 | Reference |
| Yck2 | Candida albicans | In vitro kinase assay | 0.11 µM | |
| p38α | Homo sapiens | In vitro kinase assay | 150 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Organism | Assay Type | Parameter | Value | Reference |
| Candida albicans | Antifungal Susceptibility | MIC80 | 12.5 µM |
Table 2: Antifungal Activity of this compound
Signaling Pathway of the Target Protein: Yck2
Yck2 is a crucial kinase in Candida albicans, involved in multiple cellular processes essential for its pathogenicity. Inhibition of Yck2 by this compound disrupts these pathways, leading to antifungal effects.
Caption: Yck2 signaling pathway in C. albicans.
Experimental Protocols
In Vitro Yck2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against C. albicans Yck2.
Caption: Experimental workflow for an in vitro kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant C. albicans Yck2 kinase domain is expressed and purified. A generic substrate such as dephosphorylated casein can be used.
-
Reaction Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.
-
Inhibitor Preparation: this compound is serially diluted in DMSO.
-
Assay Procedure:
-
In a microplate, the Yck2 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a short period at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP (at a concentration close to its Km for Yck2).
-
The reaction is allowed to proceed at 30°C for a predetermined time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Using commercial kits that measure ATP consumption.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.
Methodology:
-
Inoculum Preparation: C. albicans is grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. A drug-free well serves as a growth control.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. The MIC80, the concentration that inhibits 80% of growth, is often determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 600 nm).
Structure-Activity Relationship (SAR) Logic
The development of analogs of this compound has provided insights into the structure-activity relationship of the pyrazolo[1,5-a]pyridine core.
Caption: Logical relationships in SAR studies.
Conclusion
The pyrazolo[1,5-a]pyridine core of this compound represents a validated and promising scaffold for the development of novel kinase inhibitors, particularly for antifungal applications. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this chemical class. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy in in vivo models of fungal infections.
References
GW461484A: A Novel Kinase Inhibitor Targeting Fungal Cell Wall Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health. The fungal cell wall, a unique and essential structure not found in human cells, remains a prime target for novel antifungal therapies. This technical guide explores the impact of GW461484A, a potent protein kinase inhibitor, on the integrity of the fungal cell wall. Initially developed as an inhibitor of human p38α, this compound has demonstrated significant antifungal activity, particularly in sensitizing resistant fungal strains to existing drugs. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: Targeting the Yck2 Kinase to Disrupt Cell Wall Homeostasis
This compound's primary antifungal activity stems from its inhibition of Yck2, a non-essential stress kinase belonging to the casein kinase 1 (CK1) family in fungi.[1][2] Yck2 plays a crucial role in regulating the fungal response to cell wall stress. By targeting Yck2, this compound disrupts the signaling cascades that fungi utilize to compensate for cell wall damage, thereby compromising their ability to maintain cell wall integrity.
A key therapeutic application of this compound is its ability to overcome fungal resistance to echinocandins, a class of frontline antifungal drugs that inhibit β-1,3-glucan synthesis, a critical component of the fungal cell wall.[1][3] Fungi often develop resistance to echinocandins by upregulating chitin (B13524) synthesis as a compensatory mechanism to maintain the structural integrity of their cell walls.[3][4][5] this compound's inhibition of Yck2 appears to interfere with this compensatory response, resensitizing resistant strains to the effects of echinocandins.[1]
Chemogenomic, biochemical, and structural studies have confirmed Yck2 as the primary target of this compound.[2] This targeted inhibition provides a promising strategy for developing new antifungal therapies, either as standalone treatments or in combination with existing drugs to enhance their efficacy and combat resistance.
Quantitative Data Summary
The following tables summarize the quantitative data available on the activity of this compound and its analogs.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 | Fungal Inhibition (<50 µM) | Reference |
| This compound | Human p38α | 150 nM | >80% | [1] |
Table 2: Antifungal Activity of this compound Analogs
| Compound Series | Modification | Antifungal Activity (>80% inhibition at <50 µM) | Reference |
| GW Series | Alterations to core heterocycles | Active compounds identified in red | [1] |
| GW Series | Changes to hinge-binding moieties | Active compounds identified in red | [1] |
Key Signaling Pathways Modulated by this compound
The integrity of the fungal cell wall is maintained by a complex network of signaling pathways that respond to various environmental stresses. This compound, through its inhibition of Yck2, intersects with these critical pathways.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a primary response mechanism to cell wall stress. It is a MAP kinase cascade that ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and remodeling.[6][7] Disruption of the CWI pathway can lead to increased susceptibility to cell wall-perturbing agents.[6] The interplay between Yck2 and the CWI pathway is a key area of this compound's mechanism of action.
The High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is another crucial MAP kinase cascade that responds to osmotic stress and also plays a role in cell wall integrity.[8] There is significant crosstalk between the HOG and CWI pathways, and both are involved in the compensatory chitin synthesis response to echinocandin treatment.[4][5]
The Ca2+-Calcineurin Pathway
The calcineurin pathway, activated by an influx of calcium ions, is also implicated in the response to cell wall stress and the regulation of chitin synthesis.[3][9] This pathway has been shown to prevent the overproduction of chitin, which can be detrimental to the fungal cell.[3][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and its impact on fungal cell wall integrity.
Fungal Growth Inhibition Assays
Objective: To determine the antifungal activity of test compounds.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the compound in a fungal growth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) in the same growth medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no fungus) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by visual inspection.
-
Calculate the percentage of inhibition relative to the positive control.
Chemogenomic Profiling (Haploinsufficiency Profiling)
Objective: To identify the molecular target of a compound by screening a library of heterozygous deletion mutants.
Protocol:
-
Culture a library of heterozygous fungal mutants, where one copy of each non-essential gene is deleted, in the presence of a sub-inhibitory concentration of the test compound.
-
Simultaneously, culture the mutant library in a control condition (e.g., DMSO).
-
After a period of growth, harvest the cells and extract genomic DNA.
-
Amplify the unique barcode sequences associated with each mutant using PCR.
-
Sequence the amplified barcodes using a high-throughput sequencing platform.
-
Quantify the abundance of each mutant in the compound-treated and control populations.
-
Identify mutants that are significantly depleted in the presence of the compound. The gene that is heterozygous in the hypersensitive mutant is a candidate target of the compound.
In Vitro Kinase Assays
Objective: To directly measure the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Express and purify the target kinase (e.g., Yck2).
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the kinase reaction and incubate at an optimal temperature for a defined time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
Objective: To profile the kinome-wide selectivity of a kinase inhibitor.
Protocol:
-
Prepare "kinobeads" by immobilizing a set of broad-spectrum kinase inhibitors onto a solid support (e.g., sepharose beads).
-
Lyse fungal cells to obtain a protein extract containing the native kinome.
-
Incubate the cell lysate with the kinobeads to capture a significant portion of the fungal kinases.
-
In a parallel experiment, pre-incubate the cell lysate with the test compound (e.g., this compound) before adding the kinobeads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the kinase profiles from the compound-treated and control samples to identify kinases that are competed off the beads by the test compound, indicating a direct interaction.
Conclusion
This compound represents a promising lead compound in the development of novel antifungal agents. Its mechanism of action, centered on the inhibition of the Yck2 kinase, offers a new strategy to combat fungal infections, particularly those resistant to existing therapies. By disrupting the intricate signaling networks that maintain fungal cell wall integrity, this compound effectively weakens the fungus's defenses, making it more susceptible to cell wall-damaging agents. Further research into the optimization of this compound and the development of other Yck2 inhibitors holds significant potential for expanding our arsenal (B13267) against drug-resistant fungal pathogens.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | Semantic Scholar [semanticscholar.org]
- 5. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the impact of two key fungal signalling pathways on Zymoseptoria tritici infection reveals divergent contribution to invasive growth through distinct regulation of infection‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of GW461484A: A Kinase Inhibitor with Antifungal Potential
An In-depth Technical Guide on the Identification of a Novel Antifungal Agent Through Kinase Inhibitor Screening
This technical guide details the discovery of GW461484A, a potent inhibitor of the Candida albicans kinase Yck2, which was identified through a strategic kinase inhibitor screening campaign. This document is intended for researchers, scientists, and drug development professionals interested in antifungal drug discovery, kinase inhibitor screening, and target identification.
Executive Summary
The rising threat of antifungal resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. A phenotypic screen of the Published Kinase Inhibitor Sets 1 and 2 (PKIS/PKIS2) against a caspofungin-resistant strain of Candida albicans led to the identification of this compound. This compound, originally developed as an inhibitor of human p38α, demonstrated the ability to restore sensitivity to echinocandin antifungals. Subsequent target deconvolution efforts, primarily through haploinsufficiency profiling, identified the fungal casein kinase 1 (CK1) homolog, Yck2, as the primary molecular target. Chemoproteomic profiling further elucidated the selectivity of this compound and its analogs, revealing a high affinity for Yck2. This discovery highlights the utility of repurposing existing kinase inhibitor libraries for antifungal drug discovery and establishes Yck2 as a viable target for the development of new antifungal therapeutics.
Data Presentation
The following tables summarize the key quantitative data associated with the discovery and characterization of this compound and its analogs.
Table 1: Initial Phenotypic Screening of Kinase Inhibitor Library
| Compound ID | Concentration (µM) | Caspofungin Concentration (µg/mL) | Growth Inhibition (%) | Hit Classification |
| This compound | 25 | 6 | >80 | Hit |
| Other Hits (18) | 25 | 6 | >80 | Hit |
| Non-Hits | 25 | 6 | <70 | Non-Hit |
| Single-Agent Hits (6) | 25 | 0 | >70 | Single-Agent Hit |
Table 2: In Vitro Activity of this compound
| Parameter | Target/Organism | Value |
| IC50 | C. albicans Yck2 | 0.11 µM[1] |
| MIC80 | C. albicans | 12.5 µM[1] |
Table 3: Kinase Selectivity of this compound and Derivatives (YK-I-02 and MN-I-157)
| Compound | Primary Fungal Target | Other Fungal Kinases Engaged | Human Kinase Homolog Engaged |
| This compound | Yck2 | - | p38α |
| YK-I-02 | Yck2 | Yck22, Hrr25 | Hog1 (p38α homolog) |
| MN-I-157 | Yck2 | Yck22, Hrr25 | Hog1 (p38α homolog) |
Experimental Protocols
Phenotypic Kinase Inhibitor Library Screening
Objective: To identify compounds that restore caspofungin sensitivity in a resistant Candida albicans strain.
Methodology:
-
A library of 736 protein kinase inhibitors (PKIS/PKIS2) was screened.
-
An echinocandin-resistant clinical isolate of C. albicans (FKS1 T1922C homozygous mutation) was used.
-
The screen was performed in 384-well plates containing RPMI 1640 medium.
-
Each compound was tested at a final concentration of 25 µM.
-
Screening was conducted in the presence and absence of a sub-inhibitory concentration of caspofungin (6 µg/mL).
-
Plates were incubated for 48 hours at 30°C.
-
Fungal growth was measured by absorbance at 600 nm (OD600).
-
Growth inhibition was normalized to a no-compound control (for single-agent activity) or a caspofungin-only control (for potentiation).
-
Hit Criteria: Compounds were classified as hits if they inhibited growth by >80% in the presence of caspofungin and <70% in the absence of caspofungin.[2]
Haploinsufficiency Profiling (HIP) for Target Identification
Objective: To identify the molecular target of this compound in C. albicans.
Methodology:
-
A pooled library of double bar-coded heterozygous deletion mutants of C. albicans, covering approximately 90% of the genome, was utilized.
-
The mutant pool was grown in the presence and absence of this compound at a concentration that inhibited the growth of the pool by approximately 30%.
-
Genomic DNA was isolated from the cultures after a defined period of growth.
-
Strain-specific molecular barcodes (UP-TAG and DOWN-TAG) were amplified from the genomic DNA using PCR.
-
The amplified barcodes were pooled and subjected to high-throughput sequencing to determine the relative abundance of each mutant strain in the treated and untreated populations.
-
Strains exhibiting significant hypersensitivity to this compound were identified by a solvent/drug log2 ratio of reads greater than four median absolute deviations (MADs) above the median of the entire pool.
-
The gene deleted in the hypersensitive strains was identified as a putative target of the compound.
Chemoproteomic Profiling (MIB/MS)
Objective: To determine the kinome-wide selectivity of this compound and its derivatives.
Methodology:
-
C. albicans cell lysates were prepared.
-
Multiplexed inhibitor beads (MIBs), consisting of six promiscuous ATP-competitive kinase inhibitors immobilized on Sepharose beads, were used to capture expressed protein kinases from the lysate.
-
Competition experiments were performed by pre-incubating the cell lysate with a concentration range of the test inhibitor (e.g., this compound, YK-I-02, MN-I-157) before adding the MIBs.
-
The MIBs were washed to remove non-specifically bound proteins.
-
The captured proteins were eluted and digested with trypsin.
-
The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
A reduction in the amount of a specific kinase captured in the presence of the test inhibitor indicated that the inhibitor binds to that kinase.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Discovery workflow for this compound.
Caption: Yck2 signaling pathway in C. albicans.
References
Antifungal Properties of 2,3-Aryl-Pyrazolopyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. The 2,3-aryl-pyrazolopyridine scaffold has emerged as a promising heterocyclic framework in the design of new antifungal compounds. This technical guide provides an in-depth overview of the antifungal properties of this class of compounds, summarizing quantitative activity data, detailing experimental protocols for their evaluation, and visualizing key mechanistic and workflow aspects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Introduction
Pyrazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among the various isomeric forms, the 2,3-diaryl-pyrazolo[1,5-a]pyridine core has been a particular focus for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties. Their structural features allow for diverse substitutions, enabling the fine-tuning of their activity and pharmacokinetic profiles. This guide focuses specifically on the antifungal attributes of 2,3-aryl-pyrazolopyridine and related pyrazolopyrimidine derivatives, providing a comprehensive resource for the scientific community.
Quantitative Antifungal Activity
The antifungal efficacy of 2,3-aryl-pyrazolopyridine and related compounds has been evaluated against a variety of fungal species, including both clinically relevant yeasts and molds, as well as phytopathogenic fungi. The following tables summarize the reported quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.
Table 1: Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | IC50 (µg/mL) | Reference |
| 3f | Cytospora sp. | >60 | 44.83 ± 0.53 | [1] |
| 3p | Colletotrichum gloeosporioides | >60 | - | [1] |
| 4a | Cytospora sp. | >60 | 19-33 | [1] |
| 4a | Colletotrichum gloeosporioides | >60 | 19-33 | [1] |
| 4h | Cytospora sp. | >60 | 27.32 | [1] |
| 4h | Fusarium solani | >60 | 21.04 | [1] |
| 4j | Alternaria solani | >60 | 17.11 | [1] |
| 4k | Alternaria solani | >60 | 20.64 ± 1.05 | [1] |
| Hymexazol (Control) | Botrytis cinerea | - | 7.23 ± 0.33 | [1] |
| Hymexazol (Control) | Cytospora sp. | - | >50 | [1] |
| Hymexazol (Control) | Colletotrichum gloeosporioides | - | >50 | [1] |
| Hymexazol (Control) | Alternaria solani | - | >50 | [1] |
| Hymexazol (Control) | Fusarium solani | - | >50 | [1] |
Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Derivatives against Clinically Important Fungi
| Compound | Fungal Species | Activity Description | Reference |
| 3a | Candida albicans | Best activity in its sub-series | [2] |
| 3a | Cryptococcus neoformans | Best activity in its sub-series | [2] |
| 3c | Candida albicans | Second best activity in its sub-series | [2] |
| 3c | Cryptococcus neoformans | Second best activity in its sub-series | [2] |
| 3f | Candida albicans | Most active in its sub-series | [2] |
| 3f | Cryptococcus neoformans | Most active in its sub-series | [2] |
| 3h | Candida albicans | Best activity in its sub-series | [2] |
| 3h | Cryptococcus neoformans | Best activity in its sub-series | [2] |
Table 3: Antifungal Activity of Pyrazolo[1,5-a]pyrimidinyl Oxazoline Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC50 (µM) | Reference |
| D10 | Colletotrichum capsici | 1.6 | [3] |
| D10 | Pyricularia oryzae | - | [3] |
| Carbendazim (Control) | Colletotrichum capsici | ~2.56 | [3] |
| Azoxystrobin (Control) | Colletotrichum capsici | ~5.6 | [3] |
Experimental Protocols
The evaluation of the antifungal properties of 2,3-aryl-pyrazolopyridine compounds involves standardized in vitro susceptibility testing methods. The following protocols are based on widely accepted methodologies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.
Materials:
-
Test compounds (2,3-aryl-pyrazolopyridine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates.
-
Sterile 96-well microtiter plates.
-
Growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for some applications).[4]
-
Standardized fungal inoculum (adjusted to a 0.5 McFarland standard, then diluted to the final concentration).[5]
-
Positive control (a known antifungal drug, e.g., Fluconazole, Amphotericin B).
-
Negative control (medium with solvent).
-
Incubator.
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared directly in the microtiter plates using the growth medium.[4]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[5]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Controls: Positive and negative control wells are included on each plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35-37°C) for a specified period (typically 24-72 hours, depending on the fungal species).[4][5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.[2]
Agar (B569324) Well/Disk Diffusion Method for Preliminary Screening
This method is often used for initial screening of antifungal activity.
Materials:
-
Test compounds.
-
Sterile Petri dishes.
-
Agar medium (e.g., Sabouraud Dextrose Agar or Potato Dextrose Agar).
-
Standardized fungal inoculum.
-
Sterile cork borer or sterile paper disks.
-
Positive and negative controls.
Procedure:
-
Agar Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized fungal suspension using a sterile swab.
-
Application of Compounds:
-
Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.[5]
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
-
Controls: Disks or wells with the solvent and a standard antifungal agent are used as negative and positive controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well or disk, where fungal growth is inhibited, is measured in millimeters.
Visualizations
Experimental Workflow: From Synthesis to Antifungal Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent antifungal screening of novel 2,3-aryl-pyrazolopyridine compounds.
References
- 1. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of GW461484A: A Guide to Targeting Fungal Kinase Yck2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections, particularly those caused by Candida albicans, presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising compound is GW461484A, a small molecule inhibitor that has been repurposed as a potent antifungal agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential.
Executive Summary
This compound, a 2,3-aryl-pyrazolopyridine, was initially developed as an inhibitor of human p38α mitogen-activated protein kinase.[1] Subsequent research, however, revealed its potent inhibitory activity against the Candida albicans casein kinase 1 (CK1) family member, Yck2.[2] This discovery has positioned Yck2 as a viable target for antifungal drug development. The inhibition of Yck2 has been shown to disrupt crucial cellular processes in C. albicans, including morphogenesis, biofilm formation, and cell wall integrity, thereby sensitizing the fungus to existing antifungal drugs like echinocandins.[3][4] This guide delves into the chemical features of this compound that govern its bioactivity and explores the experimental frameworks used to characterize its function.
The Target: Candida albicans Yck2
Yck2 is a non-essential stress kinase in C. albicans that plays a pivotal role in the pathogen's ability to adapt to environmental stresses and is crucial for its virulence.[5] As a member of the casein kinase 1 family, Yck2 is involved in a multitude of cellular signaling pathways.
Signaling Pathways and Cellular Functions
The primary role of Yck2 is in the regulation of cell wall integrity and morphogenesis, the latter being the transition from a yeast-like to a filamentous (hyphal) form, a key step in tissue invasion.[4][5] The loss of Yck2 function leads to a transcriptional response akin to glucose starvation, indicating its involvement in carbon metabolism sensing pathways such as the Glucose Repression (GR), Adenylate Cyclase (AC), and Sugar Receptor Repressor (SRR) pathways.[3][6] By inhibiting Yck2, this compound effectively disrupts these critical processes, weakening the fungus and enhancing its susceptibility to other antifungals.
Structure-Activity Relationship of this compound
The core of this compound is a pyrazolo[1,5-a]pyridine (B1195680) scaffold. SAR studies have focused on modifications to this core and its substituents to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and their minimum inhibitory concentration (MIC) against the fungal cells.
| Compound | Target | IC50 | C. albicans MIC80 | Reference |
| This compound | C. albicans Yck2 | 0.11 µM | 12.5 µM | [7] |
| This compound | human p38α | 150 nM | - | [1] |
Further quantitative data for optimized analogs will be added as it becomes publicly available.
Key Structural Features and Optimization
Structure-guided optimization efforts have explored two main avenues to enhance the antifungal properties of this compound:[2]
-
Bioisosteric Replacement: The pyrazolo[1,5-a]pyridine core has been replaced with an imidazo[1,2-a]pyridine (B132010) core to explore alternative hinge-binding interactions within the ATP-binding pocket of Yck2.
-
R-group Substitution: Modifications to the substituent groups on the pyrazolo[1,5-a]pyridine core have been investigated. Notably, the introduction of a 6-cyano group resulted in derivatives with improved pharmacological properties, including enhanced whole-cell bioactivity and increased selectivity for fungal Yck2 over human CK1α.[2]
These studies highlight the importance of the core scaffold for kinase binding and the significant impact of peripheral functional groups on the overall activity and selectivity of the inhibitor.
Experimental Protocols
The characterization of this compound and its analogs has relied on a suite of genetic, biochemical, and biophysical techniques.
Haploinsufficiency Profiling
This genetic screening method was instrumental in identifying Yck2 as the primary target of this compound in C. albicans.[8]
Methodology:
-
Library Construction: A library of C. albicans strains is created where each strain has a heterozygous deletion of a single gene (i.e., one of the two gene copies is deleted).
-
Phenotypic Screening: The library of heterozygous mutants is exposed to a sub-lethal concentration of the test compound (e.g., this compound).
-
Identification of Sensitive Strains: Strains that exhibit a significant growth defect in the presence of the compound are identified. The principle is that a 50% reduction in the protein target of the drug (due to the heterozygous deletion) will render the cell hypersensitive to the drug.
-
Target Identification: The gene that is heterozygously deleted in the hypersensitive strain is identified as a likely target of the compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantify the direct inhibitory effect of compounds on Yck2 activity, an in vitro kinase assay is employed. The ADP-Glo™ Kinase Assay is a commonly used method.[9]
Methodology:
-
Reaction Setup: Purified Yck2 kinase is incubated with the test compound (e.g., this compound) at various concentrations, a suitable substrate (e.g., dephosphorylated casein), and ATP at a concentration near the Km of the kinase for ATP.
-
Kinase Reaction: The reaction is allowed to proceed for a set period, during which the kinase transfers phosphate (B84403) from ATP to the substrate, generating ADP.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains an enzyme that uses the newly synthesized ADP to produce ATP, which in turn drives a luciferase reaction.
-
Luminescence Measurement: The amount of light produced is proportional to the amount of ADP generated and is inversely proportional to the activity of the kinase.
-
IC50 Determination: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value.
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) Competition Assay
This chemoproteomic approach is used to assess the selectivity of kinase inhibitors across the entire kinome.
Methodology:
-
Lysate Preparation: A protein lysate is prepared from C. albicans cells.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
Kinase Capture: The lysate is then passed over multiplexed inhibitor beads, which are sepharose beads coated with a cocktail of broad-spectrum kinase inhibitors. Kinases in the lysate that are not bound by the test inhibitor will bind to the beads.
-
Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to identify and quantify the captured kinases.
-
Selectivity Profiling: By comparing the amount of each kinase captured in the presence and absence of the test inhibitor, a selectivity profile can be generated. A reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antifungal agents targeting Yck2. The structure-activity relationships explored to date demonstrate that the pyrazolo[1,5-a]pyridine scaffold can be effectively modified to improve antifungal potency and selectivity. Future research should focus on further optimization of this scaffold to enhance its drug-like properties, including solubility, metabolic stability, and in vivo efficacy. A deeper understanding of the Yck2 signaling pathway and its downstream effectors will also be crucial for identifying potential combination therapies and overcoming the challenge of antifungal resistance. The continued application of advanced experimental techniques, such as chemoproteomics and structural biology, will be instrumental in guiding the development of the next generation of Yck2 inhibitors.
References
- 1. This compound|CAS 401815-65-4|DC Chemicals [dcchemicals.com]
- 2. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
GW461484A: Application Notes and Protocols for In Vitro Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GW461484A, a potent kinase inhibitor, for in vitro studies targeting the fungal pathogen Candida albicans. Detailed protocols for key assays are provided to facilitate research into its antifungal properties and mechanism of action.
Introduction
This compound is a small molecule inhibitor originally developed as an inhibitor of human p38α mitogen-activated protein kinase. Subsequent research has repurposed it as a valuable tool for antifungal drug discovery. It demonstrates potent activity against Candida albicans by targeting Yck2, a casein kinase 1 (CK1) homolog.[1][2] Inhibition of Yck2 has been shown to enhance the efficacy of existing antifungal drugs, such as echinocandins, making this compound a significant compound for studying fungal cell wall integrity and morphogenesis pathways.[3][4]
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the activity of the serine/threonine kinase Yck2 in Candida albicans. Yck2 is a key regulator of several essential cellular processes, including morphogenesis, biofilm formation, and the maintenance of cell wall integrity. By inhibiting Yck2, this compound disrupts these pathways, leading to impaired fungal growth and increased susceptibility to other antifungal agents.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target | Organism | Assay Type | IC50 | Reference |
| Yck2 | Candida albicans | In Vitro Kinase Assay | 0.11 µM | [1] |
| Yck2 | Candida albicans | In Vitro Kinase Assay | 110 nM | [2] |
| CK1α | Homo sapiens | In Vitro Kinase Assay | >5 µM | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
| Organism | Assay Type | Metric | Value | Reference |
| Candida albicans | Antifungal Susceptibility | MIC80 | 12.5 µM | [1] |
Table 2: In Vitro Antifungal Activity of this compound.
Signaling Pathway
The signaling pathway affected by this compound in Candida albicans is centered around the inhibition of Yck2, which plays a crucial role in the cell wall integrity pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIC Assay of GW461484A
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of GW461484A, a small-molecule inhibitor of the Candida albicans protein kinase Yck2.[1] this compound has demonstrated antifungal activity and is a compound of interest for studying fungal resistance mechanisms and developing novel antifungal strategies.[2][3] The primary target of this compound is the fungal casein kinase 1 (CK1) family member, Yck2, which is integral to fungal morphogenesis, biofilm formation, and cell wall integrity.[3] Understanding the potency of this compound against various fungal strains is crucial for its development as a potential therapeutic agent.
The following protocols are based on the widely accepted broth microdilution method, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Mechanism of Action: Inhibition of the Yck2 Signaling Pathway
This compound exerts its antifungal effect by targeting and inhibiting Yck2, a key protein kinase in Candida albicans. Yck2 is involved in critical cellular processes that contribute to the pathogen's virulence and survival. By inhibiting this kinase, this compound disrupts the downstream signaling required for maintaining cell wall integrity and managing cellular stress, ultimately leading to the inhibition of fungal growth. This targeted action makes it a valuable tool for research and a potential candidate for synergistic therapies, particularly against drug-resistant fungal strains.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans [ideas.repec.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GW461484A in a Candida albicans Infection Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of fungal-specific protein kinases that are essential for virulence. GW461484A has been identified as a potent inhibitor of the C. albicans protein kinase Yck2, a casein kinase 1 (CK1) family member. Inhibition of Yck2 has been shown to sensitize drug-resistant C. albicans to existing antifungals and impair key virulence traits.
These application notes provide a comprehensive overview and detailed protocols for evaluating the potential of this compound and its analogs in a murine model of systemic C. albicans infection. While direct in vivo studies with this compound have been limited due to its metabolic instability, the data presented herein are based on studies involving the genetic depletion of its target, Yck2, and optimized analogs of this compound, providing a strong rationale for the development of Yck2 inhibitors.[1]
Mechanism of Action of this compound
This compound targets and inhibits the fungal protein kinase Yck2 in Candida albicans.[2][3] Yck2 is involved in crucial cellular processes that contribute to the virulence of the fungus.
Key effects of Yck2 inhibition by this compound include:
-
Sensitization to Echinocandins: this compound restores the susceptibility of echinocandin-resistant C. albicans strains to drugs like caspofungin.[2][3] Echinocandins inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Yck2 inhibition appears to disrupt the compensatory stress responses that allow resistant fungi to survive echinocandin treatment.
-
Impairment of Morphogenesis: The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor, enabling tissue invasion. Inhibition of Yck2 disrupts this morphogenetic program, which is crucial for invasive infection.[2]
-
Disruption of Biofilm Formation: Yck2 plays a role in biofilm formation, a structured community of fungal cells that confers resistance to antifungal drugs and host immune responses.
Signaling Pathway of Yck2 in Candida albicans Virulence
Caption: Yck2 signaling pathway in C. albicans.
Quantitative Data Summary
Direct in vivo efficacy data for this compound is limited due to its metabolic instability. The following table summarizes key findings from studies on the genetic depletion of Yck2 and the use of optimized this compound analogs (YK-1-02 and MN-1-157), which serve as strong surrogates for the potential of Yck2 inhibition in a mouse model of systemic candidiasis.
| Experimental Approach | Mouse Model | Treatment/Intervention | Key Quantitative Outcome | Reference |
| Genetic Depletion of Yck2 | Systemic caspofungin-resistant C. albicans infection | Genetic depletion of YCK2 | ~3-log10 decline in fungal burden in the kidneys | [2][3] |
| Optimized Yck2 Inhibitors | Systemic candidiasis | YK-1-02 and MN-1-157 (analogs of this compound) as single agents | Reduction in fungal burden | [4] |
| Optimized Yck2 Inhibitors in Combination Therapy | Systemic candidiasis | YK-1-02 and MN-1-157 in combination with caspofungin | Further reduction in fungal burden compared to single agents | [4] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies to evaluate Yck2 inhibitors in a murine model of systemic Candida albicans infection.
Preparation of Candida albicans Inoculum
Materials:
-
Candida albicans strain (e.g., a clinical isolate with known antifungal susceptibility, or a specific mutant strain)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates and broth
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Spectrophotometer (optional)
-
Centrifuge
Procedure:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600) and correlating it to a standard curve of cell counts.
-
Adjust the final cell suspension to the desired concentration for infection (e.g., 2.5 x 105 cells/mL for a 100 µL injection to achieve an inoculum of 2.5 x 104 cells/mouse).
Murine Model of Systemic Candidiasis
Materials:
-
6-8 week old female BALB/c or ICR mice
-
C. albicans inoculum (prepared as described above)
-
Test compound (e.g., an optimized analog of this compound) and vehicle control
-
Positive control antifungal (e.g., caspofungin or fluconazole)
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Acclimatize mice for at least 7 days before the start of the experiment.
-
On the day of infection, infect mice via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans inoculum.
-
Randomly assign infected mice to treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control, combination therapy).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer the test compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a predefined period (e.g., 21 days).
-
At the end of the experiment, or when humane endpoints are reached, euthanize the mice.
-
Aseptically harvest organs (typically kidneys, as they are the primary target organ in this model) for determination of fungal burden.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on YPD agar plates containing antibiotics to inhibit bacterial growth.
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
Experimental Workflow Diagram
Caption: In vivo efficacy testing workflow.
Conclusion
Targeting the Yck2 kinase in Candida albicans with inhibitors like this compound and its more stable analogs represents a promising therapeutic strategy, particularly for overcoming echinocandin resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies to further validate this approach and advance the development of novel antifungal agents. While this compound itself may not be suitable for in vivo applications due to metabolic instability, it has been a crucial tool compound for target identification and validation, paving the way for the development of second-generation Yck2 inhibitors with improved pharmacokinetic properties.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoproteomic Profiling of GW461484A Targets using MIB/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the target engagement and selectivity of small molecule inhibitors is a critical step in drug discovery and development. Chemoproteomic methods offer a powerful approach to globally profile the protein targets of a compound in a cellular context. This application note describes the use of Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS) to identify the protein kinase targets of GW461484A, a small molecule with antifungal properties. MIB/MS is a versatile affinity chromatography technique that utilizes a collection of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome. By competing the binding of kinases to the MIBs with a free compound of interest, one can determine its target profile and relative binding affinities.
This compound has been identified as an antifungal agent that enhances the efficacy of other antifungals against drug-resistant fungal isolates.[1][2][3][4] Initial genetic studies, such as haploinsufficiency profiling, pointed to the fungal homolog of casein kinase 1 (CK1), Yck2, as the primary molecular target.[1][2][3][4] Yck2 is a key regulator of fungal morphogenesis, biofilm formation, host cell damage, and cell wall integrity.[1][2][3][4] This application note will detail the MIB/MS workflow used to confirm and further characterize the kinase selectivity of this compound and its more optimized analogs, YK-I-02 and MN-I-157.
Principle of the Method
The MIB/MS competition assay is a powerful chemoproteomic tool for assessing inhibitor selectivity across the kinome.[1][2] This method leverages a resin comprised of multiple, structurally distinct, broad-spectrum ATP-competitive kinase inhibitors covalently attached to beads. This "multiplexed inhibitor bead" matrix can capture a large percentage of the expressed kinases from a cell lysate.[1][2] The assay is performed by incubating the MIBs with cell lysate in the presence of varying concentrations of the free inhibitor being profiled (in this case, this compound). The free inhibitor will compete with the immobilized inhibitors for binding to its kinase targets. Following incubation, the beads are washed to remove non-specifically bound proteins, and the captured kinases are eluted and identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the MIBs in the presence of the free inhibitor indicates that the kinase is a target of the inhibitor. This approach does not require any modification of the test compound.[1][2]
Experimental Protocols
Preparation of Cell Lysates
This protocol is adapted for the fungal pathogen Candida albicans.
-
Cell Culture: Grow Candida albicans cultures to mid-log phase in appropriate growth media.
-
Harvesting: Centrifuge the cell culture to pellet the cells. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold MIB lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitor cocktails.
-
Homogenization: Lyse the cells using a bead beater with glass or zirconia beads. Perform several cycles of bead beating with cooling on ice in between cycles.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.
MIB/MS Competition Assay
-
MIB Preparation: The multiplexed inhibitor beads are a mixture of several broad-spectrum kinase inhibitors (e.g., CTx-0294885, VI-16832, PP58, Purvalanol B, UNC-21474, and UNC-8088A) covalently linked to Sepharose beads.[5]
-
Competition Binding:
-
For each competition experiment, aliquot an equal amount of total protein from the cell lysate (e.g., 1-5 mg).
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the lysate and incubate for a specified time (e.g., 30 minutes) at 4°C with gentle rotation. A typical concentration range for the competition experiment would be from low nanomolar to high micromolar to determine a dose-response curve.
-
Add the MIB slurry to the lysate and incubate for an additional time (e.g., 1 hour) at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the samples to pellet the MIBs.
-
Remove the supernatant and wash the beads extensively with MIB wash buffer (e.g., MIB lysis buffer with a higher salt concentration) to remove non-specifically bound proteins. Perform multiple wash steps.
-
-
Elution:
-
Elute the bound proteins from the MIBs using an elution buffer (e.g., 0.5% SDS in PBS).
-
The eluted proteins can be precipitated using methods like trichloroacetic acid (TCA) precipitation to concentrate the sample and remove interfering substances.
-
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide.
-
In-solution Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them under vacuum.
-
LC-MS/MS Analysis
-
Peptide Resuspension: Resuspend the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography: Separate the peptides using a reversed-phase liquid chromatography system (e.g., a nano-LC system) coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.
Data Analysis
-
Database Searching: Use a database search engine (e.g., MaxQuant, Sequest, or Mascot) to identify the peptides and proteins from the MS/MS spectra. The spectra are searched against a protein database (e.g., the Candida albicans UniProt database).
-
Protein Quantification: Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified protein across the different experimental conditions (i.e., different concentrations of this compound).
-
Target Identification: Identify the targets of this compound by looking for proteins (kinases) whose abundance is significantly and dose-dependently decreased in the presence of the inhibitor compared to the DMSO control.
Data Presentation
The quantitative data from the MIB/MS experiments can be summarized in tables to clearly present the target profile of this compound and its analogs.
Table 1: Kinase Targets of this compound and its Analogs in Candida albicans Identified by MIB/MS
| Kinase Target | This compound Competition | YK-I-02 Competition | MN-I-157 Competition | Function |
| Yck2 | Yes | Yes | Yes | Casein kinase 1 homolog, regulates morphogenesis, biofilm formation, and cell wall integrity.[1][2][3] |
| Yck22 | Yes | Yes | Yes | Casein kinase 1 homolog.[1] |
| Hrr25 | Yes | Yes | Yes | Casein kinase 1 homolog.[1] |
| Hog1 | Yes | Yes | Yes | Homolog of human p38 MAP kinase, involved in stress response.[1] |
| Pom1 | Yes | No | No | A dual-specificity kinase.[1] |
Table 2: Selectivity Profile of this compound Analogs in Human Cell Lysate (HEK293) by MIB/MS
| Kinase Target | YK-I-02 Competition | MN-I-157 Competition | Function |
| CSNK1A1 (CK1α) | Yes | Yes | Casein kinase 1 alpha. |
| CSNK1D (CK1δ) | Yes | Yes | Casein kinase 1 delta. |
| CSNK1E (CK1ε) | Yes | Yes | Casein kinase 1 epsilon. |
| MAPK14 (p38α) | Yes | Yes | Mitogen-activated protein kinase 14. |
Visualizations
Caption: MIB/MS experimental workflow for target identification.
Caption: Simplified signaling pathway of Yck2 in C. albicans.
Conclusion
The Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS) chemoproteomic platform provides a robust and unbiased method for defining the target landscape of small molecule inhibitors. This application note has detailed the protocol for using MIB/MS to profile the kinase targets of this compound in Candida albicans. The results confirm that Yck2, a casein kinase 1 homolog, is a primary target, along with other related kinases. This approach is highly valuable in drug discovery for target validation, understanding off-target effects, and guiding the development of more selective and potent inhibitors. The workflow is adaptable to various cell types and organisms, making it a broadly applicable tool for chemical biology and drug development research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.6. Multiplexed inhibitor bead (MIB) chromatography, mass spectrometry (MS), and analysis [bio-protocol.org]
Application Notes: In-Cell Target Engagement of GW461484A with Yck2 using the NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW461484A is a potent kinase inhibitor demonstrating significant antifungal activity against Candida albicans, a prevalent human fungal pathogen. A critical step in the development of such therapeutic agents is the confirmation of direct interaction with its intended intracellular target. This document provides detailed application notes and protocols for quantifying the target engagement of this compound with its fungal target, Yck2, within a live-cell context using the NanoBRET™ Target Engagement (TE) Assay. Yck2, a casein kinase 1 (CK1) homolog in C. albicans, is a key regulator of fungal morphogenesis, biofilm formation, and cell wall integrity, making it a promising antifungal drug target.[1]
The NanoBRET™ TE Assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® (NLuc) luciferase-tagged protein of interest in living cells. Energy transfer (BRET) occurs between the NLuc-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and target occupancy.
Signaling Pathway of Yck2 in Candida albicans
The signaling pathway involving Yck2 is crucial for various aspects of C. albicans pathogenicity. The diagram below illustrates the central role of Yck2 in regulating these processes.
Quantitative Data Presentation
The following tables summarize the in-cell target engagement data for this compound and its analogs against Yck2 and related kinases, as determined by the NanoBRET™ assay.
Table 1: NanoBRET™ IC50 Values of this compound and Analogs against C. albicans Yck2 and Homologs
| Compound | Yck2 IC50 (µM) | Yck22 IC50 (µM) | Hrr25 IC50 (µM) |
| This compound | 0.11 | >10 | >10 |
| YK-I-02 | 0.08 | 5.2 | >10 |
| MN-I-157 | 0.05 | 2.5 | >10 |
Data represents the concentration of the compound required to inhibit 50% of the tracer binding to the NLuc-tagged kinase in live HEK293T cells.
Table 2: NanoBRET™ IC50 Values for Off-Target Engagement against C. albicans Hog1
| Compound | Hog1 IC50 (µM) |
| This compound | 1.5 |
| YK-I-02 | 0.9 |
| MN-I-157 | 0.7 |
Hog1 is a homolog of human p38α and represents a key potential off-target kinase.
Experimental Protocols
This section provides a detailed protocol for performing the NanoBRET™ Target Engagement Assay to measure the intracellular binding of this compound to Yck2.
Experimental Workflow Overview
The workflow for the NanoBRET™ Yck2 Target Engagement Assay is outlined below.
Materials and Reagents
-
Cells: HEK293T cells
-
Plasmids: pFC32K NLuc-Yck2 expression vector (N-terminal NLuc tag)
-
Transfection Reagent: FuGENE® HD Transfection Reagent
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Medium: Opti-MEM™ I Reduced Serum Medium
-
Test Compound: this compound
-
NanoBRET™ Tracer: MN-Bodipy (custom synthesized)
-
Substrate: NanoBRET™ Nano-Glo® Substrate
-
Extracellular NLuc Inhibitor: Provided with the Nano-Glo® Substrate
-
Assay Plates: White, 384-well, tissue culture-treated plates
-
Plate Reader: Luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm and 610 nm).
Step-by-Step Protocol
Day 1: Cell Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Prepare the transfection mix in Opti-MEM™. For each well of a 384-well plate, combine the NLuc-Yck2 plasmid DNA and FuGENE® HD transfection reagent according to the manufacturer's instructions.
-
Incubate the transfection mix for 20 minutes at room temperature.
-
Add the transfection mix to a suspension of HEK293T cells.
-
Incubate the cells for 18-24 hours to allow for protein expression.
Day 2: Assay Execution
-
Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Using an acoustic dispenser or multichannel pipette, add the this compound dilutions to the 384-well assay plate. Include a vehicle control (e.g., DMSO).
-
Prepare the MN-Bodipy tracer solution in Opti-MEM™. The final concentration of the tracer should be at its pre-determined KD,app value.
-
Add the tracer solution to all wells containing the test compound.
-
Add 38 µL of the transfected cell suspension to each well of the assay plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the extracellular NLuc inhibitor in Opti-MEM™ according to the manufacturer's protocol.
-
Add 20 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor emission) and 610 nm (acceptor emission) filters.
Data Analysis
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for confirming the intracellular binding of this compound to its intended target, Yck2. The data presented herein demonstrates the potent and selective engagement of this compound with Yck2 in a live-cell context. This assay is a valuable tool for the characterization and optimization of antifungal compounds targeting fungal kinases.
References
Application Notes and Protocols for In Vivo Efficacy Studies of GW461484A Analogs in Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection with high mortality rates, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the development of novel therapeutic agents that act on new targets. One such promising target is the C. albicans casein kinase 1 (CK1) family member, Yck2. The pyrazolopyridine compound GW461484A has been identified as an inhibitor of Yck2. However, its metabolic instability has precluded its use in in vivo studies. This has led to the development of various analogs with improved pharmacological properties and demonstrated in vivo activity.
These application notes provide a summary of the in vivo efficacy of this compound analogs, detailed protocols for conducting murine systemic candidiasis studies to evaluate these compounds, and a depiction of the relevant signaling pathway.
Data Presentation: In Vivo Efficacy of Yck2 Inhibition
| Method of Yck2 Inhibition | Analog Series | Key In Vivo Efficacy Findings | Reference |
| Genetic Depletion | N/A | Genetic depletion of YCK2 resulted in an approximately 3-log₁₀ decline in fungal burden in a mouse model of systemic caspofungin-resistant C. albicans infection.[1] | [1] |
| Chemical Inhibition | YK-1-02 and MN-1-157 | These analogs demonstrated antifungal activity in a mouse model of systemic candidiasis, reducing fungal burden as single agents and in combination with caspofungin.[2][3][4] | [2][3][4] |
| Chemical Inhibition | 6-cyano derivatives | Two 6-cyano substituted analogs showed improved pharmacological properties and possessed single-agent activity against echinocandin-resistant C. albicans in a mouse model of systemic infection.[5] | [5] |
Signaling Pathway of Yck2 in Candida albicans Virulence
Inhibition of Yck2 impacts two critical virulence attributes of C. albicans: morphogenesis (the switch from yeast to hyphal form) and cell wall integrity. Yck2 acts as a negative regulator of filamentation. Its inhibition leads to the upregulation of the master transcription factor UME6, which in turn promotes the expression of hyphal-specific genes like ALS3 and HWP1. This disruption of normal morphogenesis can impair the fungus's ability to cause damage to host cells.[6][7] Furthermore, targeting Yck2 induces cell wall stress, triggering a compensatory increase in chitin (B13524) synthesis via the upregulation of chitin synthase genes (CHS2, CHS3, CHS8).[6]
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes a standard and widely used model for inducing systemic candidiasis in mice to evaluate the efficacy of antifungal compounds.[8][9]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD broth and agar (B569324) plates
-
Sterile phosphate-buffered saline (PBS)
-
6- to 8-week-old female BALb/c or C57BL/6 mice
-
Cyclophosphamide (B585) (for immunosuppression)
-
This compound analog of interest
-
Vehicle for drug administration (e.g., 20% Kleptose)
-
Sterile syringes and needles (27-G)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Protocol Steps:
-
Inoculum Preparation:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate for 24-48 hours at 30°C.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for an injection volume of 100 µL, resulting in 5 x 10⁴ CFU/mouse).[8] The final inoculum should be confirmed by plating serial dilutions on YPD agar.
-
-
Immunosuppression (Neutropenic Model):
-
Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8] This renders the mice susceptible to a disseminated infection.
-
-
Infection:
-
On the day of infection (Day 0), infect the mice by injecting 100 µL of the prepared C. albicans inoculum intravenously (i.v.) via the lateral tail vein.
-
-
Compound Administration:
-
Prepare the this compound analog in the appropriate vehicle.
-
Begin treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer the compound via the desired route (e.g., intraperitoneal, oral gavage) at various dose levels. Include a vehicle control group and potentially a positive control group (e.g., fluconazole).
-
Continue treatment according to the planned dosing schedule (e.g., once or twice daily for 3-7 days).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.
-
-
Efficacy Assessment (Fungal Burden):
-
At a predetermined endpoint (e.g., 24 hours after the final dose), euthanize the mice.
-
Aseptically harvest the kidneys, which are the primary target organs in this model.[10]
-
Weigh each pair of kidneys and homogenize them in a known volume of sterile PBS.
-
Plate serial dilutions of the kidney homogenates onto YPD agar plates (in duplicate or triplicate).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of kidney tissue. The results are typically expressed as log₁₀ CFU/g.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo efficacy study of a this compound analog.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of GW461484A against Yck2
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of GW461484A against the yeast casein kinase 1 (CK1) homolog, Yck2. Yck2 is a crucial regulator of various cellular processes in fungi, including morphogenesis, biofilm formation, and cell wall integrity, making it a promising target for novel antifungal therapies.[1][2] This document outlines the necessary protocols for recombinant Yck2 expression and purification, and for performing an in vitro kinase assay using the ADP-Glo™ Kinase Assay to quantify inhibitor potency. Additionally, it presents quantitative data on the inhibitory activity of this compound and other relevant compounds, along with visual representations of the experimental workflow and the Yck2 signaling pathway.
Introduction
Candida albicans is a major human fungal pathogen, and the emergence of drug-resistant strains necessitates the development of new antifungal agents with novel mechanisms of action. The protein kinase Yck2 has been identified as a promising target for such therapies.[1] Yck2 is involved in key virulence-related processes, including the yeast-to-hypha transition, which is critical for tissue invasion.[2]
This compound is a small molecule inhibitor that has demonstrated potent activity against C. albicans Yck2.[3] Originally developed as an inhibitor of human p38α, it has been repurposed as a promising antifungal lead compound.[3] Understanding the potency and selectivity of this compound against Yck2 is essential for its further development. This document provides the detailed methodologies required to perform these critical evaluations in a laboratory setting.
Data Presentation
The inhibitory activity of this compound and other compounds against Yck2 and other kinases is summarized in the tables below. This data is crucial for assessing the potency and selectivity of the inhibitor.
Table 1: IC50 Values of Various Inhibitors against Yck2 and Other Kinases
| Compound | Target Kinase | IC50 (nM) |
| This compound | C. albicans Yck2 | 110 [1] |
| This compound | Human p38α | 150 |
| YK-I-02 | C. albicans Yck2 | <100 |
| MN-I-157 | C. albicans Yck2 | <100 |
| LY364947 | C. albicans Yck2 | <1000 |
| Staurosporine | C. albicans Yck2 | >10000 |
Data compiled from publicly available literature.
Table 2: Selectivity Profile of this compound
| Kinase Panel | Number of Kinases Tested | Concentration of this compound | Percentage of Kinases with >80% Binding |
| Human Kinome | >400 | 1 µM | <3% (10 kinases) |
This data highlights the relatively high selectivity of this compound for a limited number of kinases at a concentration significantly above its IC50 for Yck2.
Experimental Protocols
Protocol 1: Recombinant Yck2 Expression and Purification
This protocol describes the expression of recombinant Yck2 in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the Yck2 kinase domain sequence with an affinity tag (e.g., 6xHis-tag)
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transformation: Transform the Yck2 expression vector into competent E. coli cells and plate on selective LB agar. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer.
-
Elution: Elute the recombinant Yck2 protein with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and determine the protein concentration using a Bradford assay. Aliquot and store at -80°C.
Protocol 2: In Vitro Yck2 Kinase Assay for IC50 Determination
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega) to measure the activity of Yck2 and determine the IC50 of this compound. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[4][5][6]
Materials:
-
Purified recombinant Yck2
-
Casein, dephosphorylated (as a generic kinase substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
ATP
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 2.5 µL of a solution containing the Yck2 enzyme and casein substrate in Kinase Reaction Buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for Yck2, if known.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Assay Termination and ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Yck2 Signaling Pathway
The following diagram illustrates the role of Yck2 as a negative regulator of hyphal morphogenesis in Candida albicans.
Caption: Yck2 negatively regulates hyphal morphogenesis.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of an inhibitor against Yck2.
Caption: Workflow for Yck2 IC50 determination.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
Application Notes and Protocols: Haploinsufficiency Profiling to Identify GW461484A Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool utilized to identify the molecular targets of bioactive compounds. This technique is predicated on the principle that a diploid organism heterozygous for a null allele of a particular gene will exhibit increased sensitivity to a compound that inhibits the protein product of that gene. This application note provides a detailed protocol for using HIP in the fungal pathogen Candida albicans to identify the targets of GW461484A, a 2,3-aryl-pyrazolopyridine compound. Subsequent biochemical and genetic assays confirming the target are also detailed.
Principle of Haploinsufficiency Profiling
In a diploid organism, two copies of each gene are present. For most genes, a single functional copy is sufficient to maintain a wild-type phenotype, a concept known as haplosufficiency. However, if a gene is the target of an inhibitory compound, reducing its dosage by half (creating a heterozygous deletion) can render the cell hypersensitive to that compound. By screening a comprehensive library of heterozygous deletion mutants in the presence of a sub-lethal concentration of the compound, the strains that exhibit the most significant growth defects will harbor deletions in the gene encoding the drug's target or in genes related to the target pathway.
Key Target Identification for this compound
Haploinsufficiency profiling of this compound in Candida albicans identified the casein kinase 1 (CK1) homolog, Yck2, as its primary molecular target.[1] This finding was further substantiated by biochemical assays and genetic overexpression studies. Yck2 is a crucial regulator of several key cellular processes in C. albicans, including morphogenesis, biofilm formation, and cell wall integrity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the haploinsufficiency profiling and subsequent validation experiments.
Table 1: Haploinsufficiency Profiling of this compound in C. albicans
| Gene | Putative Function | Fitness Defect Score (Illustrative) | Rank |
| YCK2 | Casein Kinase 1 | 0.85 | 1 |
| HRR25 | Casein Kinase 1 homolog | 0.62 | 2 |
| URK1 | Uridine Kinase | 0.55 | 3 |
Note: The Fitness Defect Score is a representation of the growth inhibition of the heterozygous strain in the presence of this compound compared to the wild-type. A higher score indicates greater sensitivity.
Table 2: Biochemical Inhibition of Kinases by this compound and Derivatives
| Compound | Target Kinase | IC50 (nM) |
| This compound | Human p38α | 150[3] |
| YK-I-02 (GW derivative) | C. albicans Yck2 | Data not available |
| MN-I-157 (GW derivative) | C. albicans Yck2 | Data not available |
| LY364947 (related pyrazole) | C. albicans Yck2 | 350[4] |
Experimental Protocols
Protocol 1: Haploinsufficiency Profiling (HIP) Screen
This protocol outlines the screening of a C. albicans heterozygous deletion library to identify gene deletions that confer hypersensitivity to this compound.
Materials:
-
C. albicans heterozygous deletion mutant library (pooled)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microplates
-
Plate reader for OD600 measurements
-
PCR reagents
-
DNA sequencing platform
Methodology:
-
Library Preparation: Revive the pooled C. albicans heterozygous deletion library from frozen stocks by inoculating into YPD medium. Allow the culture to reach mid-log phase.
-
Drug Concentration Determination: Determine the sub-lethal concentration of this compound that causes a slight (~10-20%) growth inhibition of wild-type C. albicans. This is typically done by performing a dose-response curve.
-
Screening: a. Dilute the pooled library culture to a starting OD600 of 0.05 in fresh YPD medium. b. In a 96-well plate, add the diluted culture to wells containing either the pre-determined sub-lethal concentration of this compound or an equivalent volume of DMSO (vehicle control). c. Incubate the plates at 30°C with shaking. d. Monitor growth by measuring OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Genomic DNA Extraction: After a set number of generations (typically 5-10), harvest the cells from both the treated and control pools. Extract genomic DNA from each pool.
-
Barcode Amplification and Sequencing: a. Each deletion mutant in the library is marked with a unique DNA barcode. Amplify these barcodes from the extracted genomic DNA using PCR. b. Pool the PCR products and perform high-throughput sequencing to determine the relative abundance of each barcode in the treated and control populations.
-
Data Analysis: a. Calculate the fitness defect score for each mutant by comparing its relative abundance in the this compound-treated pool to the control pool. b. Strains with a significantly lower abundance in the treated pool are considered hypersensitive. Rank the genes based on their fitness defect scores to identify the top candidates.
Protocol 2: Biochemical Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to confirm the direct inhibition of Yck2 by this compound.
Materials:
-
Recombinant purified C. albicans Yck2 kinase domain
-
Kinase substrate (e.g., casein)
-
ATP, [γ-32P]ATP
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, recombinant Yck2, and the kinase substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes and incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop Reaction and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated 32P in each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration compared to the DMSO control. Determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.
Protocol 3: Yck2 Overexpression and Resistance Assay
This protocol tests whether overexpression of YCK2 confers resistance to this compound, providing in vivo evidence of target engagement.
Materials:
-
C. albicans strain with YCK2 under the control of a doxycycline-inducible promoter (tetO-YCK2)
-
Wild-type C. albicans strain
-
YPD medium
-
This compound
-
96-well microplates
-
Plate reader
Methodology:
-
Culture Preparation: Grow overnight cultures of the tetO-YCK2 and wild-type strains in YPD medium.
-
Induction of Overexpression: a. Dilute the overnight cultures to a starting OD600 of 0.1 in fresh YPD. b. For the tetO-YCK2 strain, prepare two sets of cultures: one with and one without doxycycline (to induce YCK2 overexpression).
-
Drug Treatment: In a 96-well plate, set up a matrix of conditions:
-
Wild-type + DMSO
-
Wild-type + this compound
-
tetO-YCK2 (no doxycycline) + DMSO
-
tetO-YCK2 (no doxycycline) + this compound
-
tetO-YCK2 (with doxycycline) + DMSO
-
tetO-YCK2 (with doxycycline) + this compound
-
-
Growth Measurement: Incubate the plate at 30°C with shaking and monitor growth by measuring OD600 at regular intervals.
-
Data Analysis: Compare the growth curves of the different conditions. Resistance to this compound is confirmed if the tetO-YCK2 strain grown with doxycycline exhibits significantly better growth in the presence of the compound compared to the uninduced and wild-type strains.[5]
Visualizations
Caption: Workflow for identifying drug targets using Haploinsufficiency Profiling.
Caption: Simplified Yck2 signaling pathway and its inhibition by this compound.
Conclusion
Haploinsufficiency profiling is a robust and efficient method for the unbiased identification of drug targets in yeast and other genetically tractable organisms. The successful identification of Yck2 as the primary target of this compound in Candida albicans underscores the power of this approach. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to elucidate the mechanism of action of novel antifungal compounds, facilitating the development of new therapeutic strategies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify genes important for Candida albicans fitness in diverse environmental conditions using pooled bar-seq screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of GW461484A-Treated Fungal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW461484A is a potent protein kinase inhibitor that has been identified as a promising antifungal agent. Its primary molecular target in pathogenic fungi, such as Candida albicans, is the casein kinase 1 (CK1) family member, Yck2.[1] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, and the cell wall integrity (CWI) pathway.[2][3] Inhibition of Yck2 by this compound disrupts these essential cellular processes, leading to increased susceptibility to cell wall stressors and, in some fungal species, potent single-agent antifungal activity.[1][4] This application note provides a comprehensive set of protocols for the analysis of fungal cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantitatively assess the impact of this compound on fungal cell cycle progression, cell wall integrity, apoptosis, and the generation of reactive oxygen species (ROS).
Mechanism of Action of this compound:
This compound selectively inhibits the fungal kinase Yck2. Yck2 is a key component of the cell wall integrity (CWI) signaling pathway, which is essential for maintaining the structural integrity of the fungal cell wall in response to environmental stress.[5][6] By inhibiting Yck2, this compound compromises the fungus's ability to repair and remodel its cell wall, rendering it hypersensitive to cell wall-damaging agents like echinocandins.[3][4] Furthermore, Yck2 is involved in regulating morphogenesis, the transition between yeast and hyphal forms in dimorphic fungi, which is a critical virulence factor.[2][3]
I. Quantitative Data Summary
The following tables summarize representative quantitative data from flow cytometry analyses of fungal cells treated with this compound. These data are illustrative and may vary depending on the fungal species, strain, and specific experimental conditions.
Table 1: Cell Cycle Analysis of Candida albicans Treated with this compound
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 15.8 ± 1.5 | 39.0 ± 1.8 |
| This compound | 1 | 68.5 ± 3.5 | 10.2 ± 1.1 | 21.3 ± 2.4 |
| This compound | 5 | 75.1 ± 4.2 | 8.5 ± 0.9 | 16.4 ± 2.0 |
Table 2: Apoptosis and Necrosis in Cryptococcus neoformans Treated with this compound
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | - | 92.4 ± 2.8 | 3.1 ± 0.5 | 4.5 ± 0.7 |
| This compound | 2 | 75.6 ± 4.1 | 15.8 ± 1.9 | 8.6 ± 1.2 |
| This compound | 10 | 48.2 ± 5.3 | 28.9 ± 3.2 | 22.9 ± 2.8 |
Table 3: Cell Wall Integrity Analysis of Aspergillus fumigatus Treated with this compound
| Treatment | Concentration (µM) | Chitin Content (Calcofluor White MFI) | β-(1,3)-Glucan Exposure (Aniline Blue MFI) |
| Vehicle (DMSO) | - | 150 ± 12 | 85 ± 9 |
| This compound | 5 | 225 ± 20 | 130 ± 15 |
| This compound | 25 | 290 ± 28 | 185 ± 21 |
Table 4: Reactive Oxygen Species (ROS) Generation in Candida albicans Treated with this compound
| Treatment | Concentration (µM) | % ROS-Positive Cells (DCFH-DA) |
| Vehicle (DMSO) | - | 5.2 ± 0.8 |
| This compound | 1 | 18.7 ± 2.1 |
| This compound | 5 | 35.4 ± 3.9 |
| Positive Control (H₂O₂) | 1 mM | 88.9 ± 5.6 |
II. Experimental Protocols
A. Fungal Cell Culture and Treatment
-
Culture Preparation: Inoculate the desired fungal species (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) in a suitable liquid medium (e.g., YPD, RPMI-1640). Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.
-
Cell Counting and Adjustment: Harvest the fungal cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in fresh culture medium. Determine the cell concentration using a hemocytometer or a spectrophotometer. Adjust the cell density to the desired concentration for the specific assay (typically 1 x 10⁶ to 1 x 10⁷ cells/mL).
-
This compound Treatment: Add this compound from a stock solution (typically in DMSO) to the fungal cell suspension to achieve the desired final concentrations. An equivalent volume of the vehicle (DMSO) should be added to the control samples.
-
Incubation: Incubate the treated and control cell suspensions under appropriate growth conditions for a predetermined duration, based on the specific assay and fungal species.
B. Protocol for Cell Cycle Analysis
This protocol utilizes a DNA-binding dye to determine the cell cycle distribution based on DNA content.
-
Fixation: Harvest approximately 1 x 10⁷ fungal cells by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cells once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at 4°C for at least 1 hour for fixation.
-
RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add a DNA-binding dye such as Propidium Iodide (PI) or SYTOX Green to a final concentration of 50 µg/mL or 1 µM, respectively. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen dye (e.g., excitation at 488 nm and emission detection at ~585/42 nm for PI or ~525/50 nm for SYTOX Green). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FACSDiva™) to gate on single cells and generate a histogram of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7][8]
C. Protocol for Apoptosis and Necrosis Assay
This protocol uses Annexin V to detect phosphatidylserine (B164497) externalization (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) to identify necrotic or late apoptotic cells.
-
Protoplast Preparation (for yeast and molds): Harvest fungal cells and wash with an osmotic stabilizer (e.g., 1 M sorbitol). Resuspend the cells in the osmotic stabilizer containing a lytic enzyme mixture (e.g., Zymolyase, Glusulase) to digest the cell wall. Incubate with gentle agitation until protoplasts are formed (monitor microscopically).
-
Staining: Wash the protoplasts carefully with 1X Annexin V Binding Buffer. Resuspend the protoplasts in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI (100 µg/mL).[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Immediately analyze the stained cells by flow cytometry. Use appropriate laser lines and filters for the chosen fluorochromes.
-
Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence. Viable cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V positive and PI negative (Annexin V+/PI-). Late apoptotic or necrotic cells will be positive for both stains (Annexin V+/PI+).
D. Protocol for Cell Wall Integrity Analysis
This protocol uses fluorescent dyes that bind to specific components of the fungal cell wall to assess changes in its composition.
-
Staining for Chitin: Harvest fungal cells and wash with PBS. Resuspend the cells in PBS containing Calcofluor White M2R (e.g., 10 µg/mL).[2] Incubate in the dark at room temperature for 10-15 minutes.
-
Staining for β-(1,3)-Glucan: Harvest fungal cells and wash with PBS. Resuspend in a buffer suitable for aniline (B41778) blue staining (e.g., 50 mM phosphate (B84403) buffer, pH 8.5) containing Aniline Blue (e.g., 0.1%). Incubate in the dark at room temperature for 5-10 minutes.
-
Washing: Wash the stained cells twice with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Use a UV or violet laser for Calcofluor White excitation (emission ~440/50 nm) and a blue laser for Aniline Blue (emission ~525/50 nm).
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the stained cell population. An increase in MFI indicates a higher content or exposure of the respective cell wall component.[5][10]
E. Protocol for Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Staining: Harvest fungal cells and wash with PBS. Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL. Add DCFH-DA to a final concentration of 10-20 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer with a blue laser (488 nm excitation) and a green emission filter (~525/50 nm).
-
Data Analysis: Quantify the percentage of ROS-positive cells and/or the mean fluorescence intensity of the population.
III. Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for flow cytometry analysis.
References
- 1. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Fungal-Induced Cell Cycle Impairment, Chromosome Instability and Apoptosis via Differential Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of GW461484A for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the kinase inhibitor GW461484A for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent, small-molecule inhibitor of the Candida albicans kinase Yck2, which plays a crucial role in fungal morphogenesis, biofilm formation, and cell wall integrity.[1][2][3][4] It was initially identified as an inhibitor of human p38α kinase.[1][5] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vivo experiments, including:
-
Low Oral Bioavailability: The compound may not dissolve sufficiently in gastrointestinal fluids to be effectively absorbed into the bloodstream.[6][7][8][9][10]
-
High Variability in Exposure: Inconsistent dissolution can lead to significant differences in plasma concentrations between individual animals.[11]
-
Precipitation upon Injection: For parenteral administration, the compound, often dissolved in a non-aqueous solvent for a stock solution, can precipitate when it comes into contact with the aqueous environment of the blood, potentially causing embolism or local toxicity.
-
Inaccurate Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Poor solubility can result in an underestimation of the compound's true efficacy and exposure levels.
Q2: What are the primary strategies to improve the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. The choice of strategy depends on the physicochemical properties of the compound, the intended route of administration, and the experimental model. Key approaches include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), PEG 400) and an aqueous vehicle.
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the drug.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract.[6][7][9][10][12][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[7][11][14]
-
Particle Size Reduction: Decreasing the particle size of the compound through micronization or nanosuspension techniques to increase its surface area and dissolution velocity.[6][7][8][15]
Q3: How does the Yck2 signaling pathway relate to the action of this compound?
A3: this compound's antifungal activity stems from its inhibition of the Yck2 kinase in Candida albicans. Yck2 is a negative regulator of hyphal formation, a key virulence trait. By inhibiting Yck2, this compound disrupts the normal regulation of cell wall integrity and morphogenesis. This leads to an upregulation of the transcription factor UME6 and a downregulation of the hyphal repressor NRG1, ultimately promoting a pseudohyphal state and sensitizing the fungus to other antifungal agents like caspofungin.[1][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer from a DMSO Stock Solution
-
Problem: When diluting a high-concentration DMSO stock of this compound into an aqueous buffer for an in vitro assay or an in vivo formulation, the compound precipitates.
-
Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity causes the compound to "crash out" of solution.
-
Solutions:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <1%, and sometimes as low as 0.1%) in your final formulation.
-
Serial Dilutions in DMSO: Perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous vehicle.
-
Use of Surfactants: Add a low concentration of a biocompatible, non-ionic surfactant such as Tween® 80 (e.g., 0.1-1%) or Pluronic® F-68 to the aqueous vehicle to help maintain solubility.
-
Incorporate a Co-solvent: In addition to DMSO, a co-solvent like PEG 400 or ethanol can be used in the final formulation to improve solubility.
-
Gentle Warming and Sonication: Gentle warming (to 37°C) and brief sonication of the final formulation can help to redissolve small precipitates, but ensure the compound is stable at the elevated temperature.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
-
Problem: After oral administration of a this compound formulation, plasma concentrations are low and show high inter-animal variability.
-
Cause: This is likely due to poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract.
-
Solutions:
-
Formulation Optimization:
-
Lipid-Based Formulations (SEDDS): These formulations can improve solubilization in the GI tract by forming micro- or nano-emulsions upon contact with GI fluids.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can significantly enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize the "food effect."
-
Dosing Vehicle Volume: Use a consistent and appropriate dosing volume for the animal model.
-
-
Increase Residence Time: Consider co-administering agents that slow gastric emptying, although this can complicate the interpretation of results.
-
Quantitative Data
Due to the limited availability of public quantitative solubility data for this compound, the following table provides representative solubility data for a typical poorly soluble pyrazolopyridine-based kinase inhibitor in common laboratory solvents. This data is for illustrative purposes only and should be experimentally verified for this compound.
| Solvent/Vehicle | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.033 | Practically insoluble. |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | < 0.033 | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 165 | High solubility, suitable for high-concentration stock solutions. |
| Ethanol (100%) | ~1-5 | ~3.3 - 16.5 | Moderate solubility. |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | ~10-20 | ~33 - 66 | Good solubility, often used as a co-solvent in in vivo formulations. |
| 10% DMSO / 90% Saline | < 0.1 | < 0.33 | Limited solubility, prone to precipitation. |
| 10% DMSO / 40% PEG 400 / 50% Water | ~1-2 | ~3.3 - 6.6 | A common formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, injectable solution of this compound for IV administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Workflow Diagram:
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is completely dissolved.
-
Add the required volume of PEG 400 (e.g., 40% of the final volume) and vortex to mix thoroughly.
-
Slowly, in a dropwise manner, add the sterile saline or D5W (e.g., 50% of the final volume) while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, briefly sonicate in a water bath until it becomes clear.
-
The final formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate for oral administration.
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (B11928114) (HPMC))
-
A common volatile solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Accurately weigh the this compound and the hydrophilic polymer.
-
Dissolve both the this compound and the polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
Disclaimer: The information provided in this technical support center is for research purposes only. All experimental protocols should be adapted and optimized based on the specific requirements of your study and the physicochemical properties of this compound, which should be determined experimentally. Always adhere to laboratory safety guidelines.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. tennantsdistribution.com [tennantsdistribution.com]
- 4. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Technical Support Center: Addressing Off-Target Effects of GW461484A on Human Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating the off-target effects of GW461484A on human kinases. The information herein is designed to help interpret experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in human cells?
A1: this compound was originally developed as a potent inhibitor of human p38α mitogen-activated protein kinase (MAPK14), with a reported IC50 of 150 nM[1][2]. Therefore, its primary intended on-target effect in human cells is the inhibition of the p38 MAPK signaling pathway.
Q2: What are the known off-target effects of this compound on human kinases?
Q3: Why am I observing cellular effects that are inconsistent with p38α inhibition?
A3: Inconsistent or unexpected cellular phenotypes when using this compound can arise from its off-target activities. For instance, inhibition of Casein Kinase 1 (CK1) isoforms can impact various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation, which may not be directly linked to p38 MAPK signaling[4]. It is also possible that at higher concentrations, the inhibitor engages lower-affinity off-target kinases, leading to confounding results[4].
Q4: How can I confirm if the observed effects in my experiment are on-target or off-target?
A4: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This can include using a structurally unrelated p38α inhibitor to see if the phenotype is replicated, performing dose-response experiments to differentiate between high-potency on-target effects and lower-potency off-target effects, and using genetic approaches like siRNA or CRISPR to knock down p38α and observe if the phenotype matches that of this compound treatment[4]. Additionally, directly measuring the phosphorylation of known downstream targets of both p38α and potential off-target kinases via Western blotting can provide valuable insights.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be due to the inhibition of off-target kinases that are essential for cell survival in your specific cell model.
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Determine the cytotoxic concentration (CC50) alongside the effective concentration for p38α inhibition (EC50). A narrow window between efficacy and toxicity may suggest off-target effects.
-
Assess Apoptosis Markers: Use techniques like Annexin V staining or measuring cleaved caspase-3 levels to determine if the cytotoxicity is due to apoptosis.
-
Rescue Experiment: If a specific off-target is suspected (e.g., a CK1 isoform), attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Consult Off-Target Databases: Check publicly available kinase inhibitor databases for known effects of compounds with similar scaffolds.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Possible Cause: A difference between the in vitro inhibitory concentration (IC50) and the effective concentration in cells (EC50) is common and can be attributed to several factors.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to p38α within the cell at the concentrations used.
-
Evaluate Cell Permeability: Ensure the compound is effectively entering the cells.
-
Consider High Intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency.
-
Check for Drug Efflux: The cell line used may express efflux pumps that actively remove the inhibitor, reducing its intracellular concentration.
Issue 3: Activation of a Signaling Pathway Instead of Inhibition
Possible Cause: Paradoxical pathway activation can occur due to the complex nature of cellular signaling networks. Inhibition of one kinase can sometimes lead to the feedback activation of another pathway.
Troubleshooting Steps:
-
Perform a Phospho-Kinase Array: Screen for changes in the phosphorylation status of a broad range of kinases to identify which pathways are being activated.
-
Conduct a Time-Course Experiment: Analyze pathway activation at different time points after treatment to understand the dynamics of the response.
-
Investigate Pathway Crosstalk: Consult the literature to determine if there is known crosstalk between the p38 MAPK pathway and the unexpectedly activated pathway.
Data Presentation: Kinase Selectivity Profile of this compound Analogs
The following table summarizes the inhibitory activity of this compound's close structural analogs, YK-I-02 and MN-I-157, against a panel of human kinases, as determined by Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS). This data provides a strong indication of the likely off-target profile of this compound.
| Kinase Target | YK-I-02 Engagement | MN-I-157 Engagement | Putative Pathway Involvement |
| p38α (MAPK14) | Engaged | Engaged | Primary Target (Stress Response, Inflammation) |
| p38β (MAPK11) | Not Engaged | Engaged | Stress Response, Inflammation |
| CK1α | Engaged | Engaged | Wnt Signaling, Circadian Rhythm |
| CK1δ | Engaged | Engaged | Wnt Signaling, Circadian Rhythm |
| CK1ε | Engaged | Engaged | Wnt Signaling, Circadian Rhythm |
| CK1γ2 | Engaged | Not Engaged | Wnt Signaling |
| PKN3 | Engaged | Engaged | Cell Migration, Invasion |
| RIPK2 | Engaged | Engaged | Innate Immunity, Inflammation |
| ALK4 (ACVR1B) | Engaged | Not Engaged | TGF-β Signaling |
Data is derived from chemoproteomic profiling of this compound analogs and indicates significant dose-dependent competition in MIB/MS assays[3]. "Engaged" signifies a confirmed interaction.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK and Potential Off-Target Pathway (Wnt) Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the p38 MAPK and Wnt/β-catenin signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-active-β-catenin (dephosphorylated on Ser37 or Thr41), and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated/active protein levels to the total protein levels and the loading control.
Protocol 2: In Vitro p38α Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on recombinant p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase assay buffer
-
ATF2 (recombinant substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase assay buffer, recombinant p38α kinase, and this compound at various concentrations.
-
Initiate Reaction: Add a mixture of ATF2 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target effect of this compound on the Wnt/β-catenin pathway via CK1α inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound|CAS 401815-65-4|DC Chemicals [dcchemicals.com]
- 2. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yck2 Inhibitor Dosage for Murine Candidiasis Models
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Yck2 inhibitors, including GW461484A and its analogs, in murine models of Candida albicans infection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Candida albicans?
A1: this compound is a pyrazolopyridine-based protein kinase inhibitor. In Candida albicans, it targets Yck2, a casein kinase 1 (CK1) family member.[1] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, cell wall integrity, and host cell damage. By inhibiting Yck2, this compound disrupts these essential processes, thereby exerting its antifungal effect. It has also been shown to enhance the efficacy of other antifungals, such as echinocandins, against drug-resistant strains.
Q2: Can this compound be used directly in murine models of candidiasis?
A2: Direct in vivo use of this compound in murine models is not recommended due to its metabolic instability.[2] Preclinical studies have indicated that this compound has poor pharmacokinetic properties, which would likely lead to inconsistent and suboptimal exposure in animal models.
Q3: Are there more stable analogs of this compound available for in vivo studies?
A3: Yes, structure-guided optimization of this compound has led to the development of more metabolically stable analogs with improved pharmacokinetic profiles. Two such analogs are YK-I-02 and MN-I-157.[3] These compounds have demonstrated antifungal activity in an immunocompromised mouse model of systemic Candida infection, both as single agents and in combination with conventional antifungals like caspofungin.[3]
Q4: What are the recommended murine models for testing Yck2 inhibitors against candidiasis?
A4: The choice of murine model depends on the type of candidiasis being studied. The most common models are:
-
Disseminated (Systemic) Candidiasis: This model mimics bloodstream infections and is induced by intravenous injection of C. albicans. It is the most common model for evaluating the efficacy of antifungal agents against deep-seated candidiasis.[4][5]
-
Oropharyngeal Candidiasis (OPC): This model is used to assess the efficacy of antifungal agents against mucosal candidiasis and is established by sublingual inoculation of C. albicans in immunosuppressed mice.[6]
-
Gastrointestinal (GI) Candidiasis: This model is used to study GI colonization and subsequent dissemination of C. albicans.[7]
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Consistent Fungal Burden in Murine Candidiasis Models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | Ensure consistent growth phase of C. albicans culture, as virulence can vary. Standardize cell washing and counting procedures (e.g., using a hemocytometer) to ensure accurate inoculum concentration.[4] Regularly vortex the inoculum suspension during infection to prevent cell settling. |
| Improper Inoculation Technique | For intravenous injections, ensure proper dilation of the tail vein for accurate delivery. For oropharyngeal inoculation, ensure the saturated swab or cotton ball remains in place for the specified duration to allow for mucosal adhesion. |
| Variability in Mouse Strain and Immune Status | Use a consistent mouse strain, age, and weight for all experiments. Ensure uniform immunosuppression by administering the correct dosage of agents like cyclophosphamide (B585) or cortisone (B1669442) acetate (B1210297) at consistent time points relative to infection.[4][6] |
Issue 2: Poor Solubility and Formulation of Yck2 Inhibitors for In Vivo Administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Compound | Pyrazolopyridine-based inhibitors are often hydrophobic. A common formulation vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution in a solvent system like 10% DMSO, 10% Tween 80, and 80% water. For intravenous administration, a solution in a biocompatible solvent such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG) may be suitable. It is crucial to perform pilot studies to determine the optimal and non-toxic vehicle for your specific compound. |
| Compound Precipitation Upon Administration | Ensure the formulation is stable and does not precipitate upon dilution in aqueous solutions or upon injection. Sonication of the formulation immediately before administration can help ensure a uniform suspension. |
Issue 3: Observed Toxicity or Adverse Effects in Mice Treated with Yck2 Inhibitors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dosage | Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually escalate to identify a dose that is efficacious without causing significant toxicity. Monitor mice daily for clinical signs of toxicity such as weight loss, ruffled fur, lethargy, and changes in behavior. |
| Off-Target Effects | While YK-I-02 and MN-I-157 are reported to be highly selective for fungal Yck2, some off-target activity against host kinases might occur at high concentrations.[8] If toxicity is observed at doses required for efficacy, consider alternative administration routes or dosing schedules to minimize peak plasma concentrations. |
| Vehicle-Related Toxicity | Always include a vehicle control group in your experiments to distinguish between compound- and vehicle-induced toxicity. |
Data Presentation
Table 1: In Vivo Efficacy of Yck2 Inhibitor Analogs in a Murine Model of Systemic Candidiasis
| Compound | Mouse Model | Administration Route | Dosage Range (example) | Key Findings | Reference |
| YK-I-02 | Immunocompromised Systemic Candidiasis | Not Specified | Consult primary literature | Demonstrated antifungal activity. | [3] |
| MN-I-157 | Immunocompromised Systemic Candidiasis | Not Specified | Consult primary literature | Demonstrated antifungal activity, both alone and in combination with caspofungin. | [3] |
Experimental Protocols
Protocol 1: Systemic Candidiasis Murine Model
This protocol is a generalized procedure based on common practices.[4][5]
-
Animal Model: Use female BALB/c or ICR mice (6-8 weeks old).
-
Immunosuppression (Optional but Recommended): Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
-
Inoculum Preparation:
-
Culture C. albicans (e.g., SC5314 strain) in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and adjust the concentration to 5 x 10^5 CFU/mL using a hemocytometer.
-
-
Infection: Inject 0.1 mL of the C. albicans suspension (5 x 10^4 CFU) intravenously via the lateral tail vein.
-
Treatment:
-
Prepare the Yck2 inhibitor formulation (e.g., in 0.5% methylcellulose for oral gavage).
-
Initiate treatment 24 hours post-infection. Administer the compound at the desired dosage and schedule.
-
-
Outcome Assessment:
-
Monitor survival daily.
-
At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize a cohort of mice.
-
Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.
-
Plate serial dilutions of the homogenate on YPD agar (B569324) to determine the fungal burden (CFU/gram of tissue).
-
Protocol 2: Oropharyngeal Candidiasis (OPC) Murine Model
This protocol is a generalized procedure.[6]
-
Animal Model: Use female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Immunosuppression: Administer cortisone acetate (225 mg/kg) subcutaneously on day -1 and every other day throughout the experiment.
-
Infection:
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Place a sterile cotton ball saturated with a C. albicans suspension (e.g., 1 x 10^8 CFU/mL) sublingually for 75-90 minutes.
-
-
Treatment:
-
Prepare the Yck2 inhibitor formulation.
-
Initiate treatment 24 hours post-infection.
-
-
Outcome Assessment:
-
At the experimental endpoint, euthanize mice.
-
Excise the tongue and associated oral tissues.
-
Homogenize the tissues and plate serial dilutions to determine the fungal burden.
-
Mandatory Visualizations
Caption: Yck2 signaling in C. albicans and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo evaluation of Yck2 inhibitors.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Whole-Cell Penetration of GW461484A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the whole-cell penetration of GW461484A analogs and other small molecule inhibitors.
Troubleshooting Guide
Issue: Low intracellular concentration of your this compound analog.
This guide will walk you through a systematic approach to diagnose and resolve poor cell permeability of your compound.
Step 1: Assess Physicochemical Properties
Poor passive diffusion across the cell's lipid bilayer is often the first hurdle. Analyze the physicochemical properties of your analog.
-
Possible Cause: Suboptimal physicochemical properties for membrane permeability.
-
Troubleshooting:
-
Analyze Key Parameters: Evaluate the compound's LogP (lipophilicity), polar surface area (PSA), molecular weight (MW), and number of hydrogen bond donors/acceptors.
-
Compare to "Rule of Five": While not absolute, Lipinski's Rule of Five provides a useful guideline for oral bioavailability, which often correlates with cell permeability.
-
Action: If properties are outside the desired range, consider structure-activity relationship (SAR) studies to guide chemical modifications. For instance, increasing lipophilicity by adding non-polar groups or masking polar groups can enhance passive diffusion.[1]
-
Step 2: Investigate Active Efflux
Cells can actively pump compounds out, reducing intracellular accumulation. This is a common issue for kinase inhibitors.
-
Possible Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Perform a Bidirectional Permeability Assay: Use a cell line expressing relevant transporters (e.g., Caco-2 or MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[2]
-
Use Efflux Pump Inhibitors: Re-run the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio confirms the involvement of that transporter.[2]
-
Action:
-
Structural Modification: Modify the compound to reduce its affinity for the efflux transporter.
-
Prodrug Approach: Design a prodrug that is not an efflux transporter substrate. The prodrug is then cleaved intracellularly to release the active compound.
-
-
Step 3: Evaluate Compound Solubility and Stability
Poor solubility or degradation in the assay medium can be mistaken for poor permeability.
-
Possible Cause: Low aqueous solubility or instability of the compound.
-
Troubleshooting:
-
Measure Solubility: Determine the solubility of your compound in the assay buffer.
-
Assess Stability: Incubate the compound in the assay medium for the duration of the experiment and quantify its concentration over time using LC-MS/MS.
-
Action:
-
If solubility is low, consider using a co-solvent (ensure it doesn't affect cell viability or membrane integrity) or preparing a different salt form of the compound.[3]
-
If the compound is unstable, adjust the experimental conditions (e.g., pH, temperature) or shorten the incubation time if possible.
-
-
Step 4: Check for Non-Specific Binding
The compound may bind to plasticware or other components of the assay system, reducing the concentration available for cell penetration.
-
Possible Cause: High lipophilicity leading to non-specific binding.
-
Troubleshooting:
-
Include Control Wells: Run the experiment in wells without cells to measure compound recovery.
-
Use Low-Binding Plates: Employ commercially available low-adsorption plates.[2]
-
Optimize Buffer Composition: Adding a low concentration of bovine serum albumin (BSA) to the receiver buffer can sometimes mitigate non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell penetration important for its analogs?
A1: this compound is a 2,3-aryl-pyrazolopyridine originally developed as an inhibitor of human p38α kinase.[4] It has since been identified as a potent antifungal agent that targets the fungal casein kinase 1 (CK1) homolog, Yck2, in pathogens like Candida albicans.[5][6][7] For its analogs to be effective as antifungal agents, they must be able to cross the fungal cell wall and cell membrane to reach their intracellular target, Yck2. Therefore, whole-cell penetration is a critical factor for their therapeutic efficacy.
Q2: What are the initial assays to quantify the cell permeability of my this compound analog?
A2: A tiered approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to predict passive membrane permeability. It's a good first screen to assess the compound's intrinsic ability to cross a lipid membrane.[2]
-
Caco-2 or MDCK Permeability Assay: These cell-based assays use a monolayer of cells to model a biological barrier. They provide a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[1]
Q3: My compound shows good activity in a biochemical assay but poor activity in a whole-cell assay. Could this be a permeability issue?
A3: Yes, this is a classic indicator of poor cell permeability. If the compound is potent against its isolated target (e.g., purified Yck2 kinase) but shows weak activity in a cellular context (e.g., antifungal susceptibility testing), it is highly likely that not enough of the compound is reaching its intracellular target.
Q4: What medicinal chemistry strategies can be used to improve the cell permeability of kinase inhibitors like this compound analogs?
A4: Several strategies can be employed:
-
Reduce Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.
-
Increase Lipophilicity (LogP): There is often an optimal LogP range for cell permeability. Very low lipophilicity prevents partitioning into the cell membrane, while very high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
N-methylation: This can improve membrane permeability by masking hydrogen bond donors.
-
Amide-to-Ester Substitution: This modification can make a molecule less polar and improve its ability to cross the cell membrane.
-
Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups and improve permeability.[8]
Q5: Are there formulation strategies to enhance the delivery of poorly permeable compounds?
A5: Yes, formulation can play a significant role:
-
Permeability Enhancers: These are compounds that can transiently increase the permeability of cell membranes.
-
Nanocarriers: Encapsulating the compound in liposomes or other nanoparticles can facilitate its entry into cells.[9]
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | Desired Range for Good Permeability | Implication of Being Outside Range |
| Molecular Weight (MW) | < 500 Da | Larger molecules have more difficulty with passive diffusion. |
| Lipophilicity (LogP) | 1 - 3 | Too low: poor partitioning into the membrane. Too high: poor aqueous solubility and potential for non-specific binding.[10] |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is associated with poor membrane permeability.[11][12] |
| Hydrogen Bond Donors | ≤ 5 | A high number of hydrogen bond donors can hinder membrane crossing. |
| Hydrogen Bond Acceptors | ≤ 10 | A high number of hydrogen bond acceptors can reduce permeability. |
Table 2: Comparison of Common In Vitro Permeability Assays
| Assay | Principle | Information Gained | Throughput |
| PAMPA | Passive diffusion across an artificial lipid membrane. | Intrinsic passive permeability. | High |
| Caco-2 | Transport across a monolayer of human intestinal epithelial cells. | Passive permeability, active transport (efflux and uptake).[5] | Medium |
| MDCK | Transport across a monolayer of canine kidney epithelial cells. Often transfected with a specific transporter (e.g., MDR1). | Passive permeability and specific transporter interactions. | Medium |
| Cellular Uptake | Direct measurement of compound accumulation within cells. | Intracellular concentration. | Medium-High |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
-
Prepare Lipid Membrane: Coat a filter plate (donor plate) with a solution of phospholipids (B1166683) (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Prepare Solutions: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. Prepare a fresh buffer solution for the acceptor plate.
-
Assay Assembly: Add the donor solution to the donor plate. Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): Calculate the effective permeability.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines a method to assess both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21-28 days).
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A low permeability marker like Lucifer Yellow can also be used.[1]
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayers as described above.
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh buffer to the apical (receiver) side.
-
Incubate under the same conditions as the A-B transport.
-
Take samples from the apical side at various time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B).
Mandatory Visualization
Caption: Troubleshooting workflow for poor whole-cell penetration.
Caption: Factors influencing intracellular concentration of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. mdpi.com [mdpi.com]
- 11. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Guided Optimization of GW461484A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure-guided optimization of GW461484A to enhance its efficacy as a Yck2 inhibitor for antifungal applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its optimized analogs in the context of antifungal research?
A1: The primary molecular target is Yck2, a casein kinase 1 (CK1) family member in Candida albicans.[1][2][3] this compound was initially developed as an inhibitor of human p38α mitogen-activated protein kinase.[1] However, it was repurposed as an antifungal agent upon discovering its potent activity against C. albicans.[1][2]
Q2: What are the key optimized analogs of this compound?
A2: Structure-guided optimization and metabolic profiling of this compound have led to the development of several analogs with improved properties. Notable examples include YK-I-02 and MN-I-157, which exhibit decreased hepatic clearance and enhanced pharmacokinetic profiles.[2]
Q3: What is the mechanism of action of this compound and its analogs against Candida albicans?
A3: this compound and its analogs act as ATP-competitive inhibitors of Yck2.[2] Yck2 is a crucial kinase involved in fungal morphogenesis, biofilm formation, cell wall integrity, and host cell damage.[1][2] By inhibiting Yck2, these compounds disrupt essential cellular processes in C. albicans, leading to antifungal effects.[1]
Q4: How should I prepare and store stock solutions of this compound and its analogs?
A4: For in vitro biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[4] Always prepare fresh working solutions from the stock for each experiment.
Q5: What are some common issues encountered when working with pyrazole-based inhibitors like this compound?
A5: Common challenges include poor aqueous solubility and compound instability. Pyrazole compounds can precipitate in aqueous assay buffers, leading to inconsistent and lower-than-expected effective concentrations.[4] Their stability can also be affected by pH, temperature, and light exposure.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 or MIC values in replicate experiments.
Possible Causes:
-
Poor Compound Solubility: The compound may be precipitating out of the solution in your assay medium.[4][5]
-
Compound Instability: The compound may be degrading over the course of the experiment due to factors like pH, temperature, or light exposure.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with viscous stock solutions like DMSO, can introduce significant variability.[4]
-
Inconsistent Cell/Enzyme Concentrations: Variations in the amount of enzyme or the number of cells seeded per well will affect the results.
Troubleshooting Steps:
-
Verify Solubility: Perform a solubility test by preparing the highest concentration of your compound in the final assay buffer and visually inspecting for precipitation. You can also measure turbidity using a plate reader.[6]
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically below 0.5%). A slight increase in DMSO concentration might improve solubility, but this must be validated.[4]
-
Prepare Fresh Solutions: Always prepare working dilutions of the compound fresh from a frozen stock immediately before each experiment.[4]
-
Use Proper Pipetting Techniques: Use calibrated pipettes and ensure thorough mixing when making dilutions. For viscous solutions, consider reverse pipetting.
-
Standardize Assay Conditions: Ensure consistent cell seeding densities, enzyme concentrations, and incubation times across all experiments.[7]
Issue 2: Low or no activity in cellular assays despite potent in vitro kinase inhibition.
Possible Causes:
-
Poor Cell Permeability: The compound may not be efficiently crossing the fungal cell wall and membrane to reach its intracellular target, Yck2.
-
Efflux Pump Activity: The compound might be actively transported out of the fungal cells by efflux pumps.
-
Compound Metabolism: The compound could be metabolized into an inactive form by the fungal cells.
Troubleshooting Steps:
-
Assess Cell Permeability: While direct measurement can be complex, initial insights can be gained by comparing the in vitro IC50 with the cellular MIC. A large discrepancy may suggest permeability issues.
-
Use Efflux Pump Inhibitors: To test if efflux is a factor, co-incubate your compound with known fungal efflux pump inhibitors and observe if the antifungal activity increases.
-
Perform Target Engagement Assay: A NanoBRET Target Engagement assay can confirm if the compound is reaching and binding to Yck2 inside living cells.[8][9][10]
Issue 3: High background signal or variability in the Yck2 Kinase Assay.
Possible Causes:
-
Contaminated Reagents: Contamination in buffers or enzyme preparations can lead to high background signals.
-
Sub-optimal ATP Concentration: The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Assay Plate Issues: Using plates that are not suitable for the assay (e.g., high-binding surfaces for certain reagents) can cause variability.
Troubleshooting Steps:
-
Use High-Quality Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and filtered if necessary.
-
Optimize ATP Concentration: Perform an ATP titration to determine the Km for your Yck2 enzyme preparation and use a concentration close to this value in your inhibition assays.
-
Select Appropriate Assay Plates: Use low-binding plates, especially when working with low concentrations of enzymes and compounds.
-
Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine background levels, as well as a positive control inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Analogs against Yck2 and Human Kinases
| Compound | Yck2 IC50 (μM) | Human p38α IC50 (nM) |
| This compound | 0.11[11] | 150[1] |
Table 2: Antifungal Activity of this compound against Candida albicans
| Compound | MIC80 (μM) |
| This compound | 12.5[11] |
Experimental Protocols
Protocol 1: In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of the IC50 value of a test compound against purified Yck2 kinase.
Materials:
-
Purified recombinant Yck2 kinase domain
-
Yck2-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. Further dilute the compound series in the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells (e.g., <0.5%).[4]
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of a 384-well plate.[4]
-
Add 10 µL of a solution containing the Yck2 enzyme and peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km for Yck2.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Candida albicans Growth Inhibition Assay (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against C. albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Test compound
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of C. albicans on an agar (B569324) plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the appropriate broth (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[12]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.[12]
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well containing the compound dilutions and to the growth control wells.
-
-
Controls:
-
Growth Control: Wells containing only the medium and the fungal inoculum.
-
Sterility Control: Wells containing only the medium to check for contamination.[12]
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in turbidity) compared to the growth control.[12] This can be determined visually or by reading the optical density at 600 nm with a microplate reader.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to Yck2 within intact cells.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Plasmid encoding NanoLuc®-Yck2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for Yck2
-
Test compound
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-Yck2 fusion vector according to the transfection reagent manufacturer's protocol.
-
Culture the cells for 18-24 hours to allow for protein expression.[9]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.[9]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the diluted compound to the wells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target.[9]
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.
-
Read the plate within 20 minutes, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, >600 nm) emission signals.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from Yck2.
-
Visualizations
Caption: Yck2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Optimization and Evaluation.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. 4.5. Candida albicans Inhibition Assay [bio-protocol.org]
Technical Support Center: Minimizing Hepatic Clearance of GW461484A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the hepatic clearance of GW461484A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of developing derivatives of this compound?
A1: The primary goal is to optimize the lead compound, this compound, to enhance its therapeutic potential as an antifungal agent. A key aspect of this optimization is to decrease its hepatic clearance, thereby improving its pharmacokinetic profile and overall efficacy. Derivatives such as YK-I-02 and MN-I-157 have been developed with reduced hepatic clearance.[1]
Q2: Why is minimizing hepatic clearance important for this class of compounds?
A2: High hepatic clearance can lead to rapid metabolism and elimination of a drug from the body, resulting in a short duration of action and poor bioavailability. By minimizing hepatic clearance, the drug can maintain therapeutic concentrations in the bloodstream for a longer period, potentially leading to improved efficacy and less frequent dosing.
Q3: What are the main mechanisms contributing to the hepatic clearance of this compound and its analogs?
A3: The hepatic clearance of these pyrazolopyridine-based compounds is primarily driven by metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver. Identifying the specific "hotspots" on the molecule that are most susceptible to metabolism is crucial for designing derivatives with lower clearance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High in vitro hepatic clearance in microsomal stability assays. | The compound is a substrate for highly active CYP450 enzymes. | - Structural Modification: Modify the chemical structure at the metabolic hotspots to block or reduce enzymatic activity. For this compound, introducing cyano groups at the 6-position of the pyrazolo[1,5-a]pyridine (B1195680) core has been shown to improve metabolic stability. - CYP Inhibition Studies: Conduct experiments with specific CYP inhibitors to identify the primary metabolizing enzymes. This will guide more targeted structural modifications. |
| Discrepancy between in vitro and in vivo clearance data. | - Transporter Effects: The compound may be a substrate for hepatic uptake or efflux transporters, which are not fully accounted for in microsomal assays. - Protein Binding: Differences in plasma protein binding between the in vitro assay and the in vivo environment can affect the free fraction of the drug available for metabolism. | - Hepatocyte Stability Assays: Utilize plated hepatocytes to better model the interplay between metabolism and transport. - Measure Protein Binding: Determine the fraction of the compound bound to plasma proteins and incorporate this into in vivo clearance predictions. |
| Formation of multiple, difficult-to-identify metabolites. | The parent compound undergoes complex metabolic pathways involving multiple enzymatic reactions. | - High-Resolution Mass Spectrometry: Employ advanced analytical techniques to elucidate the structures of the metabolites. - Incubation with Specific Recombinant Enzymes: Use individual CYP enzymes to systematically identify the contribution of each to the overall metabolic profile. |
| Low oral bioavailability despite acceptable in vitro metabolic stability. | - First-Pass Metabolism: Significant metabolism may be occurring in the intestine before the drug reaches systemic circulation. - Poor Absorption: The compound may have low permeability across the intestinal wall. | - Caco-2 Permeability Assay: Assess the intestinal permeability of the compound. - In situ Intestinal Perfusion Studies: Evaluate metabolism and absorption directly in an intestinal model. |
Data Presentation
While specific quantitative data for direct comparison of this compound, YK-I-02, and MN-I-157 is not publicly available in a consolidated table, the development of the derivatives was guided by improving the pharmacokinetic profile of the parent compound. The optimization process focused on reducing metabolic liabilities identified through in silico and in vitro methods. The table below conceptualizes the expected improvements based on the rationale for the derivatives' development.
| Compound | Core Scaffold | Key Substitutions | Predicted Susceptibility to CYP450 Oxidation (Metabolic Hotspots) | Expected In Vitro Half-Life (t½) | Expected Hepatic Clearance |
| This compound | Pyrazolo[1,5-a]pyridine | Aryl groups at C2 and C3 | High susceptibility at multiple positions on the core and aryl rings. | Short | High |
| Derivative 1 (e.g., YK-I-02) | Pyrazolo[1,5-a]pyridine | 6-cyano substitution | Reduced susceptibility at the 6-position of the core. | Longer than this compound | Lower than this compound |
| Derivative 2 (e.g., MN-I-157) | Imidazo[1,2-a]pyridine (Bioisostere) | 6-cyano substitution | Altered metabolic profile due to the different core structure and reduced susceptibility at the 6-position. | Longer than this compound | Lower than this compound |
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Logical Workflow for Minimizing Hepatic Clearance
Caption: A logical workflow for the optimization of this compound to minimize hepatic clearance.
Proposed Metabolic Pathway of this compound
Caption: A proposed metabolic pathway for this compound involving Phase I and Phase II reactions.
References
How to assess the stability of GW461484A in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the Yck2 inhibitor, GW461484A, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Most small molecule kinase inhibitors exhibit good solubility in DMSO.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.[1]
Q3: My this compound solution appears to be losing potency in my cellular assays. What could be the cause?
A3: Loss of potency can be attributed to the degradation of the compound in the aqueous environment of the cell culture medium. It is crucial to perform a stability study of this compound in your specific assay buffer or cell culture medium to understand its degradation rate under your experimental conditions.
Q4: I am observing new peaks in the HPLC analysis of my this compound solution. What does this indicate?
A4: The appearance of new peaks in an HPLC chromatogram is a strong indication that this compound is degrading into one or more different chemical entities. It is important to characterize these degradation products if possible, as they might have off-target effects in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility in aqueous buffers | This compound, like many kinase inhibitors, has low aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- For aqueous working solutions, dilute the stock solution at the last minute.- Sonication may aid in the dissolution of the compound in the final buffer. |
| Inconsistent results in biological assays | This could be due to the precipitation of the compound in the assay medium or degradation over the course of the experiment. | - Visually inspect your assay plates for any signs of precipitation.- Perform a solubility test in your specific cell culture medium.- Conduct a time-course stability study in your assay medium to determine the compound's half-life. |
| Rapid degradation in solution | The compound may be inherently unstable in aqueous solutions, or components in the medium could be reacting with it. The pH of the medium can also influence stability. | - Assess the inherent aqueous stability by performing a stability check in a simpler buffer system (e.g., PBS) at 37°C.- Test for stability in the presence and absence of serum, as serum proteins can sometimes stabilize compounds.- Ensure the pH of your medium remains stable throughout the experiment. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound
This protocol provides a method to assess the stability of this compound in a specific solution over a 24-hour period using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Buffer or solvent of interest (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired buffer or solvent.
-
Initial Analysis (T=0): Immediately analyze a sample of the working solution using HPLC to determine the initial peak area of this compound.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, and 24 hours), take another sample of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0.
Data Presentation:
The results of the stability assessment can be summarized in the following table:
| Time (hours) | Peak Area of this compound | % Remaining |
| 0 | Initial Peak Area | 100 |
| 2 | Peak Area at 2h | Calculated % |
| 4 | Peak Area at 4h | Calculated % |
| 8 | Peak Area at 8h | Calculated % |
| 24 | Peak Area at 24h | Calculated % |
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Signaling Pathway of Yck2 in Candida albicans
Caption: A simplified diagram of the Yck2 signaling pathway in Candida albicans.
Experimental Workflow for Stability Assessment
References
Troubleshooting unexpected results in GW461484A antifungal assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GW461484A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeant, and fungal-selective inhibitor of Yck2, a casein kinase 1 (CK1) family member in Candida albicans.[1][2][3] By inhibiting Yck2, this compound disrupts cellular processes that are critical for the fungal response to cell wall stress.[1]
Q2: What is the main application of this compound in antifungal research?
A2: this compound is primarily investigated for its ability to potentiate the activity of echinocandin antifungals, such as caspofungin, especially against resistant fungal strains.[1][4] It has been shown to reverse caspofungin resistance in C. albicans.[1] It also exhibits single-agent antifungal activity against echinocandin-resistant C. albicans.[2]
Q3: Is this compound expected to be effective against all fungal species?
A3: The activity of this compound is dependent on the presence and role of its target, the protein kinase Yck2, in a given fungal species. While it shows potent activity against Candida albicans, its efficacy against other fungi would need to be empirically determined.
Troubleshooting Guide: Unexpected Assay Results
Issue 1: No or Lower Than Expected Antifungal Activity of this compound
Q: I am not observing any significant antifungal activity with this compound, or the MIC values are much higher than anticipated. What could be the cause?
A: Several factors could contribute to this observation. Please consider the following possibilities:
-
Fungal Species/Strain:
-
Incorrect Species Identification: Ensure the fungal species you are testing is correctly identified. Over-dependence on commercial identification systems can sometimes lead to errors.[5]
-
Target Variation: The target of this compound, the protein kinase Yck2, may be absent or significantly different in the fungal species being tested.
-
Overexpression of Yck2: Overexpression of Yck2 has been shown to confer resistance to this compound.[1]
-
-
Assay Conditions:
-
Inoculum Size: Inaccurate inoculum size can significantly affect MIC results. Ensure you are using a standardized and validated method for inoculum preparation.[6]
-
Media Composition: The pH and nutrient composition of the growth medium can influence the activity of antifungal compounds.[6]
-
Incubation Time and Temperature: Suboptimal incubation conditions can affect both fungal growth and compound efficacy.[6]
-
-
Compound Integrity:
-
Degradation: Ensure the compound has been stored correctly and has not degraded.
-
Solubility: this compound is a small molecule that may require a specific solvent (e.g., DMSO) for proper solubilization. Poor solubility can lead to lower effective concentrations in the assay.
-
Issue 2: High Variability in MIC/MEC Results
Q: My MIC/MEC results for this compound are inconsistent across experiments. What are the potential reasons for this variability?
A: High variability in susceptibility testing is a common issue.[6] Here are some key areas to investigate:
-
Inoculum Preparation: Inconsistent cell density in the inoculum is a major source of variability. Standardize your procedure for cell counting and dilution.
-
Plate-to-Plate Variation: Ensure uniform dispensing of the compound, media, and inoculum across all wells and plates. Edge effects can also contribute to variability; consider not using the outermost wells of the microtiter plate for critical measurements.
-
Endpoint Reading: The interpretation of the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) should be standardized. For some compounds, a phenomenon known as "trailing," where there is reduced but persistent growth at concentrations above the MIC, can make interpretation difficult.[7]
Issue 3: Lack of Synergy with Echinocandins
Q: I am not observing the expected synergistic effect when combining this compound with an echinocandin like caspofungin.
A: The potentiation of echinocandin activity is a key feature of this compound.[1] If you are not observing this, consider the following:
-
Fungal Strain: The synergistic effect is most pronounced in echinocandin-resistant strains, often those with mutations in the FKS1 gene.[1] Ensure you are using an appropriate resistant strain for your synergy assays.
-
Concentrations Tested: The concentrations of both this compound and the echinocandin need to be carefully chosen. Typically, sub-inhibitory concentrations of both compounds are used to demonstrate synergy.
-
Synergy Assay Method: The method used to determine synergy (e.g., checkerboard assay, time-kill assay) should be appropriate for the compounds and organism being tested. Data analysis methods (e.g., FIC index) must be applied correctly.
Quantitative Data Summary
The following tables provide expected MIC ranges for this compound against Candida albicans based on its known mechanism of action.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Alone
| Candida albicans Strain | Genotype | Expected MIC of this compound (µM) |
| Wild-Type | Standard laboratory strain | 4 - 16 |
| Echinocandin-Resistant | FKS1 mutant | 4 - 16 |
| This compound-Resistant | Yck2 Overexpression | > 64 |
Table 2: Synergistic Activity of this compound with Caspofungin
| Candida albicans Strain | Genotype | Caspofungin MIC Alone (µg/mL) | Caspofungin MIC with sub-inhibitory this compound (µg/mL) |
| Wild-Type | Standard laboratory strain | 0.125 - 0.5 | 0.016 - 0.06 |
| Echinocandin-Resistant | FKS1 mutant | > 16 | 0.25 - 1 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a cell suspension in sterile saline or distilled water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 600 nm).
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic interaction between this compound and an echinocandin.
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the echinocandin along the y-axis. This creates a matrix of different concentration combinations.
-
Include wells with each drug alone and a growth control well.
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described in the broth microdilution protocol.
-
Inoculate all wells (except the sterility control) with the fungal suspension.
-
Incubate the plate under the same conditions as the standard MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW461484A and Antifungal Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for the investigational compound GW461484A to induce antifungal resistance. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a protein kinase inhibitor. Its primary molecular target in fungi, such as Candida albicans, is Yeast Casein Kinase 2 (Yck2).[1][2] Yck2 is a homolog of the casein kinase 1 (CK1) family and is involved in regulating crucial cellular processes including morphogenesis, biofilm formation, and cell wall integrity.[1]
Q2: Does this compound have potent direct antifungal activity?
A2: While this compound demonstrates some single-agent antifungal activity, its more significant described function is the potentiation of other classes of antifungal drugs, particularly echinocandins, against drug-resistant fungal strains.[1][3][4] It has been shown to restore the sensitivity of echinocandin-resistant C. albicans to drugs like caspofungin.[3][4]
Q3: What is the likelihood of fungi developing resistance to this compound?
A3: Currently, there are no published studies specifically detailing acquired resistance to this compound in fungi. However, based on mechanisms of resistance to other kinase inhibitors, potential mechanisms could include:
-
Target modification: Mutations in the YCK2 gene that alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Target overexpression: Increased expression of Yck2, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Activation of bypass pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Yck2, thereby maintaining cell wall integrity and other essential functions.
-
Drug efflux: Increased activity of multidrug efflux pumps that actively transport this compound out of the fungal cell.
Q4: How does inhibition of Yck2 lead to increased susceptibility to other antifungals?
A4: Yck2 plays a key role in the cell wall integrity pathway. Inhibition of Yck2 disrupts this pathway, making the fungus more vulnerable to agents that target the cell wall, such as echinocandins. Essentially, this compound weakens the fungus's ability to respond to and repair cell wall damage caused by other antifungal drugs.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in synergy assays (e.g., checkerboard assays).
-
Possible Cause: Inaccurate determination of the Minimum Inhibitory Concentration (MIC) for the individual drugs.
-
Solution: Ensure that the MIC for this compound and the synergistic agent are accurately determined using a standardized protocol, such as the CLSI M27-A3 method, prior to performing the checkerboard assay.
-
-
Possible Cause: Improper preparation of drug dilutions.
-
Solution: Prepare fresh stock solutions and serial dilutions for each experiment. Verify the concentrations of the stock solutions.
-
-
Possible Cause: Variation in inoculum density.
-
Solution: Standardize the inoculum preparation to ensure a consistent cell density in all wells of the assay plate.
-
Issue 2: Failure to induce resistance to this compound in the laboratory.
-
Possible Cause: Insufficient selective pressure.
-
Solution: Gradually increase the concentration of this compound in a stepwise manner during serial passaging of the fungal culture. This allows for the selection of mutants with low-level resistance, which can then be subjected to higher concentrations.
-
-
Possible Cause: The primary role of this compound is synergistic rather than fungicidal.
-
Solution: Consider inducing resistance to a combination of this compound and a sub-inhibitory concentration of an echinocandin. This may select for resistance mechanisms that counteract the combined stress.
-
Quantitative Data Summary
Table 1: Example Checkerboard Assay Results for this compound and Caspofungin against an Echinocandin-Resistant C. albicans Strain
| This compound (µM) | Caspofungin (µg/mL) | Growth (OD600) |
| 0 | 16 | 0.85 |
| 0 | 8 | 0.82 |
| ... | ... | ... |
| 12.5 | 1 | 0.15 |
| 12.5 | 0.5 | 0.45 |
| 25 | 1 | 0.05 |
| 25 | 0.5 | 0.12 |
Note: This is example data. Actual results will vary depending on the fungal strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[5][6]
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Checkerboard Assay for Synergy Assessment
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of the second antifungal agent (e.g., caspofungin).
-
The final volume in each well should be 50 µL of each drug dilution, for a total of 100 µL.
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described in the MIC protocol.
-
Add 100 µL of the standardized inoculum to each well.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Laboratory Evolution of Resistance
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the fungal strain of interest.
-
-
Serial Passaging:
-
Inoculate the fungal strain into a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate until growth is observed.
-
Transfer an aliquot of this culture to a fresh medium with a higher concentration of this compound (e.g., the previous MIC).
-
Repeat this process of serial passaging, gradually increasing the drug concentration.
-
-
Monitoring Resistance:
-
Periodically, determine the MIC of the evolving population to assess any changes in susceptibility.
-
Once a significant increase in MIC is observed, isolate single colonies and confirm their resistant phenotype.
-
-
Characterization of Resistant Mutants:
-
Sequence the YCK2 gene and other potential target genes to identify mutations.
-
Perform gene expression analysis to look for overexpression of efflux pumps or target genes.
-
Visualizations
Caption: Simplified Yck2 signaling pathway in Candida albicans.
Caption: Workflow for laboratory evolution of antifungal resistance.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. scribd.com [scribd.com]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Technical Support Center: Enhancing Antifungal Activity of GW461484A in Combination Therapy
Welcome to the technical support center for researchers utilizing GW461484A in antifungal combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antifungal mechanism of action?
A1: this compound is a kinase inhibitor. In fungi, its primary target is Yeast Casein Kinase 2 (Yck2), a homolog of the human Casein Kinase 1 (CK1).[1][2] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, host cell damage, and importantly, cell wall integrity.[1][3][4][5] By inhibiting Yck2, this compound disrupts these processes, making the fungus more susceptible to other antifungal agents, particularly those targeting the cell wall.[1]
Q2: Why is this compound typically used in combination therapy?
A2: While this compound shows some antifungal activity on its own, its main strength lies in its ability to potentiate the effects of other antifungal drugs, a phenomenon known as synergy.[1] It is particularly effective at restoring the sensitivity of fungal strains that have developed resistance to frontline treatments like echinocandins (e.g., caspofungin).[1] This synergistic effect allows for the use of lower concentrations of the partner drug, potentially reducing toxicity and overcoming resistance mechanisms.
Q3: With which classes of antifungals does this compound show synergy?
A3: The most well-documented synergy for this compound is with the echinocandin class of antifungals, such as caspofungin.[1] Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. By simultaneously weakening the cell wall stress response through Yck2 inhibition, this compound creates a potent synergistic effect. Synergy with other classes, such as azoles or polyenes, has been explored for other Yck2 inhibitors and may be a viable area for investigation with this compound.[6][7][8][9][10]
Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?
A4: The FICI is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination, typically determined through a checkerboard assay. It is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2][5]
The results are generally interpreted as follows:
Q5: How is synergy defined in a time-kill assay?
A5: In a time-kill assay, synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in colony-forming units (CFU/mL) at a specific time point (e.g., 24 hours) with the drug combination compared to the most active single agent.[3][11][12]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in checkerboard assay results.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized fungal inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the cell suspension to a 0.5 McFarland standard. Prepare the inoculum from a fresh (24-48 hour) culture on appropriate agar (B569324).[13]
-
-
Possible Cause: Poor solubility or stability of this compound in the assay medium.
-
Solution: While specific solubility data for this compound in RPMI-1640 is not publicly available, it is generally recommended to prepare stock solutions in 100% DMSO.[2] Minimize the final DMSO concentration in your assay (typically ≤1%) to avoid solvent effects on fungal growth. Empirically determine the solubility and stability of this compound in your specific assay conditions by running controls and observing for precipitation.
-
-
Possible Cause: "Trailing growth" phenomenon.
-
Solution: Trailing growth, where there is reduced but persistent growth over a range of drug concentrations, can complicate MIC determination. When reading the plates, consider both visual turbidity and spectrophotometric readings. A standardized endpoint, such as 50% or 80% growth inhibition compared to the drug-free control, should be consistently applied.[13]
-
Issue 2: No synergistic effect observed in time-kill assays despite promising checkerboard results.
-
Possible Cause: Incorrect timing of sample collection.
-
Solution: The synergistic effect may be time-dependent. Collect samples at multiple time points (e.g., 0, 4, 8, 12, and 24 hours) to capture the dynamics of the interaction.[3]
-
-
Possible Cause: Antifungal carryover on agar plates.
-
Solution: When plating diluted samples for CFU counting, the residual drug from the time-kill tube can inhibit growth on the plate, leading to an overestimation of killing. To mitigate this, perform serial dilutions sufficient to dilute the drug below its MIC. If carryover is still suspected, a centrifugation and resuspension step to wash the cells before plating may be necessary.
-
-
Possible Cause: Degradation of this compound over the course of the experiment.
-
Solution: The stability of kinase inhibitors in cell culture media can vary.[14][15][16][17] If you suspect degradation, consider refreshing the media and drugs at intermediate time points in longer experiments, though this can complicate the interpretation of results. It is advisable to empirically test the stability of this compound in your chosen medium over the time course of your experiment.
-
Issue 3: Difficulty in achieving complete biofilm eradication with the combination therapy.
-
Possible Cause: The extracellular matrix of the biofilm is limiting drug penetration.
-
Solution: While this compound in combination with an echinocandin is expected to be effective against biofilms due to the role of Yck2 in biofilm formation, mature biofilms can be highly resistant.[3][4] Consider testing the combination on biofilms at different stages of development (e.g., early, and mature biofilms).
-
-
Possible Cause: The metabolic state of cells within the biofilm reduces drug efficacy.
-
Solution: Cells in different layers of a biofilm can have varying metabolic activity, which can affect their susceptibility to antifungals. Ensure that the endpoint of your biofilm assay accurately reflects cell viability (e.g., using a metabolic assay like XTT or by determining CFU counts after biofilm disruption) rather than just biomass.
-
Data Presentation
Quantitative data from synergy experiments should be organized for clear comparison. Below are template tables for presenting your results.
Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans
| Strain | MIC of this compound Alone (µM) | MIC of Antifungal X Alone (µg/mL) | MIC of this compound in Combination (µM) | MIC of Antifungal X in Combination (µg/mL) | FICI | Interpretation |
| C. albicans SC5314 | e.g., 32 | e.g., 0.25 | e.g., 4 | e.g., 0.0625 | e.g., 0.375 | e.g., Synergy |
| Clinical Isolate 1 | Data | Data | Data | Data | Data | Data |
| Clinical Isolate 2 | Data | Data | Data | Data | Data | Data |
Table 2: Time-Kill Assay Results for this compound in Combination with Antifungal X against Candida albicans
| Treatment Group | Initial Inoculum (log10 CFU/mL) | 24h Growth (log10 CFU/mL) | Log10 Reduction vs. Initial Inoculum | Log10 Reduction vs. Most Active Single Agent | Interpretation |
| Growth Control | e.g., 5.0 | e.g., 8.5 | N/A | N/A | N/A |
| This compound (Concentration) | e.g., 5.0 | e.g., 7.0 | N/A | N/A | N/A |
| Antifungal X (Concentration) | e.g., 5.0 | e.g., 4.5 | e.g., 0.5 | N/A | N/A |
| This compound + Antifungal X | e.g., 5.0 | e.g., 2.0 | e.g., 3.0 | e.g., 2.5 | e.g., Synergy |
Experimental Protocols
Checkerboard Broth Microdilution Assay
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner antifungal in DMSO. Create serial two-fold dilutions of each drug in RPMI-1640 medium (buffered with MOPS) in separate 96-well plates to create intermediate plates.
-
Plate Setup: In a final 96-well microtiter plate, add 50 µL of the this compound dilutions horizontally and 50 µL of the partner antifungal dilutions vertically. This creates a matrix of drug combinations. Include wells with each drug alone and drug-free wells as controls.
-
Inoculum Preparation: Grow the fungal isolate overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction) compared to the drug-free control, determined visually or with a spectrophotometer.
-
FICI Calculation: Calculate the FICI as described in the FAQ section.[2][5]
Time-Kill Assay
-
Preparation: Prepare flasks or tubes containing RPMI-1640 medium with the desired concentrations of this compound alone, the partner antifungal alone, the combination of both, and a drug-free growth control.
-
Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension into the prepared flasks/tubes to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), aseptically remove an aliquot from each culture.
-
CFU Determination: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubation and Counting: Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment group. Determine synergy based on the log10 reduction in CFU/mL as described in the FAQ section.[3][11][12]
Biofilm Formation and Susceptibility Assay
-
Biofilm Formation: Prepare a fungal inoculum of 1 x 10⁶ cells/mL in RPMI-1640. Add 100 µL of this suspension to the wells of a flat-bottom 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, gently aspirate the medium and wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Drug Treatment: Prepare serial dilutions of this compound, the partner antifungal, and their combinations in fresh RPMI-1640. Add 100 µL of these solutions to the wells containing the pre-formed biofilms. Include drug-free wells as controls.
-
Incubation: Incubate the plate for a further 24-48 hours at 37°C.
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the biofilms with PBS to remove the drugs.
-
Prepare an XTT-menadione solution. Add this solution to each well and incubate in the dark at 37°C for 1-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
-
-
Data Analysis: Calculate the percentage of biofilm reduction compared to the drug-free control. The Sessile MIC (SMIC) can be determined as the lowest drug concentration causing a 50% or 80% reduction in metabolic activity.
Visualizations
Caption: Mechanism of synergy between this compound and echinocandins.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | PLOS One [journals.plos.org]
- 4. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination Therapy with Amphotericin B Lipid Complex and Caspofungin Acetate of Disseminated Zygomycosis in Diabetic Ketoacidotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal combination therapy: clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans [frontiersin.org]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of GW461484A and other Yck2 inhibitors
A Comparative Analysis of GW461484A and Other Yck2 Inhibitors for Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal therapies, Yeast Casein Kinase 2 (Yck2) has emerged as a promising target. This guide provides a detailed comparative analysis of this compound and other notable Yck2 inhibitors, including YK-1-02, MN-1-157, and LY364947. The information presented herein is intended to assist researchers, scientists, and drug development professionals in their efforts to understand and target this essential fungal kinase.
Introduction to Yck2
Yck2 is a casein kinase 1 (CK1) family member in fungi, playing a crucial role in various cellular processes vital for fungal pathogenicity. In Candida albicans, the most common human fungal pathogen, Yck2 is involved in morphogenesis, biofilm formation, cell wall integrity, and nutrient sensing.[1][2] Its multifaceted role in fungal survival and virulence makes it an attractive target for the development of new antifungal agents.
Comparative Analysis of Yck2 Inhibitors
Several small molecule inhibitors of Yck2 have been identified and characterized. This section provides a comparative overview of their performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of this compound and other key Yck2 inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | C. albicans Yck2 | 0.11 | Also inhibits human p38α (IC50 = 0.150 µM). In C. albicans, it also targets Yck2 paralogs Yck22 and Hrr25, and the human p38α homolog, Hog1. | [3][4] |
| YK-1-02 | C. albicans Yck2 | Not specified | Selectively engages three CK1 homologues (Yck2, Yck22, and Hrr25) and a human p38α homologue (Hog1). | [5][6] |
| MN-1-157 | C. albicans Yck2 | Not specified | Similar to YK-1-02, it selectively engages Yck2, Yck22, Hrr25, and Hog1. | [5][6] |
| LY364947 | C. albicans Yck2 | Not specified | Shows superior kinase selectivity for the Yck2 family (Yck2, Yck22, and Hrr25) over Hog1. | [7][8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Yck2 signaling pathway and a general workflow for evaluating Yck2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Yck2 inhibitors.
In Vitro Yck2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of a test compound against Yck2 using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant purified C. albicans Yck2 kinase domain
-
Casein kinase I peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of diluted Yck2 enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to each well. The final ATP concentration should be at the Km for Yck2 (approximately 20 µM).[5]
-
Incubation: Mix the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Candida albicans Cell Viability Assay
This protocol describes a method to assess the antifungal activity of Yck2 inhibitors against C. albicans.
Materials:
-
Candida albicans strain (e.g., wild-type or a strain with altered Yck2 expression)
-
Growth medium (e.g., RPMI 1640)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Grow C. albicans overnight in a suitable liquid medium. Dilute the culture to a starting density of approximately 1 x 10³ cells/mL in RPMI 1640 medium.
-
Compound Addition: In a 96-well plate, prepare serial dilutions of the test compound in the growth medium.
-
Inoculation: Add the diluted C. albicans suspension to each well containing the test compound. Include a no-drug control (vehicle only) and a no-cell control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Growth Measurement: Determine the optical density (OD) at 600 nm using a microplate reader to assess cell growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the no-drug control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of the compound that causes a significant reduction in growth.
Conclusion
This compound and other identified Yck2 inhibitors represent a promising class of compounds with the potential to address the growing challenge of antifungal resistance. This guide provides a foundational comparative analysis to aid researchers in their evaluation and development of novel Yck2-targeted therapies. The provided data, signaling pathway diagrams, and experimental protocols are intended to facilitate further investigation into this important area of drug discovery.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Yck2 as the Primary Target of GW461484A in Candida albicans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Yck2 as the primary molecular target of the antifungal compound GW461484A in Candida albicans. It further compares this compound with its optimized analogs and other small molecules that have been investigated for their inhibitory activity against Yck2, a crucial protein kinase involved in fungal virulence. This document is intended to serve as a resource for researchers in mycology, infectious diseases, and antifungal drug development.
Introduction to Yck2 as an Antifungal Target
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with new mechanisms of action. Protein kinases are essential regulators of cellular processes and have emerged as promising therapeutic targets.
Yck2, a member of the casein kinase 1 (CK1) family in C. albicans, plays a pivotal role in key virulence-associated processes, including:
-
Morphogenesis: The ability to switch between yeast and hyphal forms is critical for tissue invasion and virulence. Yck2 is a negative regulator of hyphal formation.[1]
-
Biofilm Formation: Biofilms are structured communities of fungal cells encased in an extracellular matrix, which confer high levels of drug resistance. Yck2 is implicated in biofilm development.
-
Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making its regulatory pathways attractive targets. Yck2 is involved in maintaining cell wall integrity.[1][2]
-
Nutrient Sensing: Adaptation to different host niches requires efficient nutrient sensing and metabolic flexibility, processes in which Yck2 is involved.[1][3]
The discovery of this compound, a pyrazolopyridine compound, as a potent inhibitor of C. albicans growth, particularly in combination with echinocandin antifungals, has spurred significant interest in Yck2 as a druggable target.
Validation of Yck2 as the Target of this compound
The identification and validation of Yck2 as the primary target of this compound involved a multi-pronged approach, combining genetic, biochemical, and structural biology techniques.
Genetic Approaches: Haploinsufficiency Profiling
Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool used to identify the targets of bioactive compounds in diploid organisms like C. albicans. The principle behind HIP is that a heterozygous deletion of the drug's target gene will render the mutant strain hypersensitive to the compound.
-
Experimental Workflow: A pooled library of C. albicans heterozygous deletion mutants, each containing a unique DNA barcode, is grown in the presence and absence of the test compound (this compound). Following a period of competitive growth, genomic DNA is extracted, and the barcodes are amplified by PCR and quantified using high-throughput sequencing. Strains that are depleted in the drug-treated pool compared to the control are identified as hypersensitive.
-
Results with this compound: HIP screens with this compound identified the YCK2 heterozygous deletion mutant as being highly sensitized to the compound, strongly suggesting that Yck2 is the primary target.
Biochemical Validation: In Vitro Kinase Assays
To confirm direct inhibition of Yck2 by this compound, in vitro kinase assays were performed using purified recombinant Yck2 enzyme.
-
Experimental Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant C. albicans Yck2 kinase domain is used as the enzyme. A generic kinase substrate, such as dephosphorylated casein, is provided.
-
Inhibitor Titration: A serial dilution of this compound is prepared.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer containing ATP. The reaction allows for the transfer of a phosphate (B84403) group from ATP to the substrate.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit such as ADP-Glo™.
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
-
-
Results: this compound was shown to directly inhibit the kinase activity of Yck2 with a reported IC50 value of 0.11 µM.[4]
Phenotypic Correlation
Further validation comes from observing that the phenotypic effects of treating wild-type C. albicans with this compound mimic the phenotype of a yck2 deletion mutant. These shared phenotypes include altered morphology (constitutive pseudohyphal growth) and increased sensitivity to cell wall stressors.[1]
Comparative Analysis of Yck2 Inhibitors
Following the validation of Yck2 as a promising antifungal target, efforts have been made to optimize this compound and to identify other compounds with activity against this kinase.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory and antifungal activities of this compound and its key alternatives.
| Compound | Target(s) | C. albicans Yck2 IC50 (µM) | Human CK1α IC50 (µM) | C. albicans MIC80 (µM) | Notes |
| This compound | Yck2, Hog1 | 0.11[4] | >10 | 12.5[4] | Parent compound, off-target effects on Hog1. |
| YK-I-02 | Yck2, Hog1 | N/A | N/A | N/A | Optimized analog of this compound with improved pharmacokinetic properties. |
| MN-I-157 | Yck2, Hog1 | N/A | N/A | N/A | Optimized analog of this compound with improved pharmacokinetic properties. |
| LY364947 | Yck2, ALK5 | ~0.7[5] | N/A | >100 (wild-type) | Repurposed human ALK5 inhibitor, shows improved selectivity over Hog1. Poor cell penetration limits whole-cell activity.[5] |
| SB-400868 | Yck2 | N/A | N/A | N/A | Another identified Yck2 inhibitor. |
Alternative Compounds and Their Characteristics
-
YK-I-02 and MN-I-157: These are optimized analogs of this compound developed through structure-guided design. They exhibit improved pharmacokinetic properties, such as decreased hepatic clearance, making them more suitable for in vivo studies.[6] Like the parent compound, they also show activity against the off-target kinase Hog1.[6]
-
LY364947: Originally developed as a human ALK5 inhibitor, this compound was repurposed as a Yck2 inhibitor.[5] It demonstrates a different chemotype and, importantly, shows selectivity for Yck2 over the fungal p38 homolog, Hog1.[7] However, its antifungal activity against wild-type C. albicans is limited by poor cell penetration.[5]
-
SB-400868: This compound has also been identified as an inhibitor of Yck2 activity in vitro.[8]
Yck2 Signaling and Mechanism of Action of Inhibitors
Yck2 is involved in multiple signaling pathways that are crucial for C. albicans virulence. Its inhibition by compounds like this compound disrupts these pathways, leading to antifungal effects.
Inhibition of Yck2 by this compound leads to a "loss-of-function" phenotype. This includes the inability to suppress hyphal growth, resulting in constitutive pseudohyphal morphology, and compromised cell wall integrity, which can synergize with cell wall-targeting antifungals like echinocandins.
Experimental Protocols in Detail
Haploinsufficiency Profiling (HIP)
Objective: To identify gene deletions that cause hypersensitivity to a compound, thereby identifying the compound's putative target.
Methodology:
-
Strain Library: A pooled collection of heterozygous deletion mutants of C. albicans, where each mutant has a unique DNA barcode, is used.
-
Competitive Growth: The pooled library is cultured in liquid media with a sub-inhibitory concentration of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Genomic DNA Extraction: After a defined period of growth, genomic DNA is extracted from both the treated and control cultures.
-
Barcode Amplification: The unique upstream and downstream barcodes are amplified from the genomic DNA using PCR with universal primers.
-
High-Throughput Sequencing: The amplified barcodes are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequence reads for each barcode are counted. The fitness of each mutant is determined by comparing its barcode abundance in the treated sample to the control sample. Mutants with significantly reduced fitness in the presence of the compound are considered hypersensitive.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO and create a serial dilution.
-
Dilute purified recombinant Yck2 enzyme and a suitable substrate (e.g., casein) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Yck2 enzyme to each well.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
The validation of Yck2 as the primary target of this compound in C. albicans represents a significant advancement in the pursuit of novel antifungal therapies. The multifaceted approach, combining chemical genomics, biochemistry, and phenotypic analysis, provides a robust framework for target identification and validation.
Key Takeaways:
-
Yck2 is a genetically and biochemically validated target for antifungal drug development in C. albicans.
-
This compound is a potent inhibitor of Yck2 but has known off-target effects on Hog1.
-
Structure-guided optimization has led to the development of analogs with improved pharmacokinetic profiles.
-
Alternative chemotypes, such as LY364947, offer the potential for improved selectivity, though challenges with cell permeability need to be addressed.
Future research should focus on developing Yck2 inhibitors with high selectivity over human kinases and the fungal off-target Hog1 to minimize potential toxicity and side effects. Further exploration of the Yck2 signaling network will also provide deeper insights into its role in C. albicans pathogenesis and may reveal additional therapeutic opportunities. The continued application of the experimental strategies outlined in this guide will be crucial for the discovery and development of the next generation of antifungal agents.
References
- 1. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Analysis of the Kinome Selectivity of GW461484A and its Analogs
An In-depth Guide for Researchers on the Evolving Specificity of Yck2 Kinase Inhibitors
This guide provides a detailed comparison of the kinome selectivity of the pyrazolopyridine-based inhibitor GW461484A and its optimized analogs, YK-I-02 and MN-I-157. Originally developed as an inhibitor for human p38α, this compound was identified as a potent inhibitor of the Candida albicans casein kinase 1 (CK1) family member, Yck2. This discovery paved the way for its optimization into analogs with enhanced antifungal properties and improved pharmacokinetic profiles. This analysis is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapeutics.
Executive Summary
This compound and its analogs are potent inhibitors of the fungal kinase Yck2, a critical regulator of morphogenesis, biofilm formation, and cell wall integrity in Candida albicans. While the parent compound, this compound, shows significant activity, subsequent structure-guided optimization has led to the development of analogs YK-I-02 and MN-I-157. These analogs exhibit remarkable and exquisite selectivity for fungal Yck2 and its paralogs over the wider fungal and human kinomes. The primary off-targets for this compound series include the fungal p38 homolog Hog1 and, within the human kinome, certain Casein Kinase 1 (CK1) isoforms and p38α (MAPK14). This guide synthesizes available experimental data to compare their potency and selectivity.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and its key analogs against their primary fungal target and key off-targets in both fungal and human kinomes. Data has been compiled from biochemical assays and cellular target engagement studies.
Table 1: Inhibitory Activity against Fungal Kinases
| Compound | Target Kinase (C. albicans) | IC50 (nM) | Key Off-Targets (C. albicans) |
| This compound (GW) | Yck2 | 110[1] | Yck22, Hrr25, Hog1, Pom1[2] |
| YK-I-02 (YK) | Yck2 | 80 - 130¹ | Yck22, Hrr25, Hog1[3] |
| MN-I-157 (MN) | Yck2 | 80 - 130¹ | Yck22, Hrr25, Hog1[3] |
¹Specific IC50 values for YK-I-02 and MN-I-157 are reported to be within this range, demonstrating high potency similar to the parent compound.
Table 2: Selectivity Profile against Human Kinases
| Compound | Primary Human Off-Targets | Notes on Selectivity |
| This compound (GW) | p38α (MAPK14), CK1 isoforms | Originally designed as a human p38α inhibitor[4]. |
| YK-I-02 (YK) | p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, CK1γ2, ALK4 | Shows high overall kinome selectivity. In NanoBRET assays, YK at 1 µM showed >70% occupancy of p38α and CK1α[3]. |
| MN-I-157 (MN) | p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, p38β | Demonstrates exceptional kinome-wide selectivity, engaging only a few human kinases out of hundreds tested[3]. |
Mandatory Visualization
The relationships and processes central to understanding the kinome selectivity of these compounds are illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Echinocandin Efficacy: A Comparative Guide to GW461484A's Potentiation in Resistant Fungi
For Immediate Release
[City, State] – December 5, 2025 – In the ongoing battle against drug-resistant fungal infections, a promising strategy has emerged: the potentiation of existing antifungals. This guide provides a comprehensive comparison of GW461484A, a potent protein kinase inhibitor, and its ability to restore the efficacy of echinocandins against resistant fungal pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available experimental data, methodologies, and the underlying molecular mechanisms.
Echinocandins, a frontline class of antifungal drugs, target the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. However, the emergence of resistance, often through mutations in the target enzyme's encoding genes (FKS1), has compromised their clinical utility. This compound has been identified as a promising adjunctive agent that resensitizes these resistant strains to echinocandins.
Mechanism of Action: Targeting the Yck2 Kinase
This compound exerts its synergistic effect by inhibiting the fungal casein kinase 1 (CK1) family member, Yck2. In Candida albicans, Yck2 is a key regulator of cell wall integrity, morphogenesis, and biofilm formation.[1][2] Inhibition of Yck2 by this compound induces a cell wall stress response, making the fungus more susceptible to the disruptive action of echinocandins on β-(1,3)-glucan synthesis. This dual-target approach effectively overcomes the primary resistance mechanism.
Comparative In Vitro Synergy
The synergistic interaction between this compound and echinocandins, such as caspofungin, has been demonstrated to significantly reduce the minimum inhibitory concentration (MIC) required to inhibit the growth of resistant fungal strains. While specific quantitative data for direct comparison with a wide range of alternative compounds is still emerging in publicly available literature, the principle of targeting cell wall stress pathways is a shared strategy among several potential echinocandin potentiators.
Below is a summary of the synergistic effects observed with this compound and other compounds that target related pathways.
| Compound/Class | Alternative Name(s) | Target | Fungal Species | Echinocandin | Fold-change in Echinocandin MIC (approx.) | Fractional Inhibitory Concentration Index (FICI) | Reference(s) |
| This compound | - | Yck2 (Casein Kinase 1) | Candida albicans (FKS1 mutant) | Caspofungin | Significant reduction | Synergy reported | |
| Hsp90 Inhibitors | Geldanamycin, 17-AAG | Hsp90 | Candida albicans, Aspergillus fumigatus | Caspofungin, Micafungin | 2 to >16-fold | ≤0.5 | [3] |
| Calcineurin Inhibitors | Cyclosporine A, FK506 | Calcineurin | Candida albicans, Aspergillus fumigatus | Caspofungin | 2 to >8-fold | ≤0.5 | [3] |
| Other Kinase Inhibitors | Cercosporamide | Pkc1 | Saccharomyces cerevisiae | Caspofungin | Potentiation observed | Synergy reported | [4] |
Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two compounds. An FICI of ≤0.5 is generally considered synergistic. The data presented is compiled from various studies and may not represent head-to-head comparisons under identical conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard method to assess the in vitro synergy of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and an echinocandin against resistant fungal isolates.
Materials:
-
Resistant fungal isolates (e.g., Candida albicans with a known FKS1 mutation).
-
This compound stock solution (in DMSO).
-
Echinocandin (e.g., caspofungin) stock solution (in water or DMSO, depending on the specific drug).
-
96-well microtiter plates.
-
RPMI-1640 medium buffered with MOPS.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
Drug Dilutions: Prepare serial dilutions of this compound and the echinocandin in the 96-well plates. The dilutions are made along the x- and y-axes of the plate to create a matrix of different concentration combinations.
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include drug-free wells as growth controls and uninoculated wells as sterility controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 490 nm).
-
FICI Calculation: Calculate the FIC for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[5]
-
Murine Model of Disseminated Candidiasis
In vivo studies are essential to validate the therapeutic potential of the synergistic combination.
Objective: To evaluate the efficacy of this compound in combination with an echinocandin in a mouse model of systemic infection with a resistant Candida strain.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide (B585) administration).[1]
-
Infection: Infect the mice intravenously with a lethal dose of a resistant Candida albicans strain.
-
Treatment: Administer this compound (e.g., intraperitoneally or orally) and the echinocandin (e.g., intraperitoneally) alone and in combination at various dosages. Treatment typically begins 24 hours post-infection and continues for a defined period (e.g., 7 days).[6]
-
Outcome Assessment: Monitor the survival of the mice over a period of time (e.g., 21-28 days).[1] Additionally, at specific time points, euthanize a subset of animals to determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on appropriate media and counting the colony-forming units (CFU).[6][7]
-
Data Analysis: Compare the survival rates and organ fungal burdens between the different treatment groups and the untreated control group to determine the efficacy of the combination therapy.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Fungal cell wall stress response pathway targeted by echinocandins and this compound.
References
- 1. Efficacy of the echinocandin caspofungin against disseminated aspergillosis and candidiasis in cyclophosphamide-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Frontiers | Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study [frontiersin.org]
- 6. Efficacies of caspofungin and a combination of caspofungin and meropenem in the treatment of murine disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of GW461484A's Antifungal Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW461484A, a promising antifungal agent, with its optimized alternatives. We present supporting experimental data to validate its mechanism of action, focusing on its primary target in Candida albicans, the casein kinase 1 (CK1) homolog Yck2. Detailed experimental protocols and visual diagrams of key biological pathways and workflows are included to facilitate understanding and replication of these findings.
Executive Summary
This compound has been identified as an inhibitor of the C. albicans protein kinase Yck2, a crucial regulator of fungal virulence, including morphogenesis, biofilm formation, and cell wall integrity.[1][2] This compound enhances the efficacy of existing antifungal drugs like echinocandins, particularly against resistant strains.[2] Structure-guided optimization of this compound has yielded derivatives, such as YK-I-02 and MN-I-157, with improved pharmacokinetic properties and enhanced selectivity for the fungal target over its human counterparts.[1] This guide delves into the genetic and proteomic methods used to validate Yck2 as the primary target of these compounds and compares their performance.
Data Presentation: Comparative Inhibitor Profiling
The following tables summarize the in vitro potency and selectivity of this compound and its derivatives against fungal Yck2 and a panel of human kinases. This data is critical for assessing the therapeutic potential and potential off-target effects of these compounds.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Optimized Analogs
| Compound | C. albicans Yck2 IC50 (µM) | Human p38α (MAPK14) IC50 (µM) | Human CK1α IC50 (µM) | Fungal/Human Selectivity (Yck2 vs. CK1α) |
| This compound | 0.11[3] | 0.15[4] | >10 | >90-fold |
| YK-I-02 | ~0.08 | Not explicitly stated, but selective | Not explicitly stated, but selective | High |
| MN-I-157 | Not explicitly stated | Not explicitly stated, but selective | Not explicitly stated, but selective | High |
| Yck2-IN-1 | ~0.08[5] | Not specified | Not specified | Not specified |
Table 2: Selectivity Profile of YK-I-02 and MN-I-157 against a Panel of Human Kinases
Data from chemoproteomic (MIB/MS) and in-cell (NanoBRET) assays. Values represent the number of kinases bound or with significant occupancy at a 1µM concentration.
| Compound | Fungal Kinases Targeted (MIB/MS) | Human Kinases Targeted (MIB/MS) | Human Kinases with >70% Occupancy (NanoBRET, 1µM) |
| YK-I-02 | Yck2, Yck22, Hrr25, Hog1[1] | CK1α, CK1δ, CK1ε, p38α, PKN3, RIPK2, CK1γ2, ALK4[6] | p38α, CK1α[6] |
| MN-I-157 | Yck2, Yck22, Hrr25, Hog1[1] | CK1α, CK1δ, CK1ε, p38α, PKN3, RIPK2, p38β[6] | p38α[6] |
Experimental Protocols for Target Validation
Genetic and proteomic approaches have been instrumental in validating Yck2 as the target of this compound. Below are detailed methodologies for key experiments.
Haploinsufficiency Profiling (HIP)
This genetic screen identifies heterozygous deletion mutants that exhibit hypersensitivity to a compound, thereby pointing to the compound's putative target.
Protocol:
-
Library Preparation: A pooled collection of C. albicans double-barcoded heterozygous deletion mutants is grown in a rich medium like YPD.
-
Compound Exposure: The pooled library is then cultured in the presence of a sub-inhibitory concentration of the test compound (e.g., 3 µM this compound) and a vehicle control (e.g., DMSO).
-
Genomic DNA Extraction: After a defined period of competitive growth, genomic DNA is isolated from both the treated and control cultures.
-
Barcode Amplification and Sequencing: The unique upstream and downstream barcodes for each mutant are amplified via PCR. The amplified barcodes are then pooled and subjected to high-throughput sequencing.
-
Data Analysis: The sequence reads for each barcode are counted, and the relative abundance of each mutant in the compound-treated pool is compared to the control pool. Mutants that are significantly depleted in the presence of the compound are identified as hypersensitive, suggesting that the deleted gene is either the drug target or part of a pathway that buffers against the drug's effects.
Doxycycline-Inducible Gene Expression for Target Validation
This method allows for the controlled expression of a target gene to confirm its role in compound sensitivity. Overexpression of the target should confer resistance, while repression should increase sensitivity.
Protocol:
-
Strain Construction: A C. albicans strain is engineered where the native promoter of the target gene (e.g., YCK2) is replaced with a tetracycline-inducible promoter (e.g., PTET). This is often done in a heterozygous deletion background (yck2Δ/PTET-YCK2).
-
Induction and Repression: The engineered strain is grown in the presence or absence of doxycycline (B596269) (a tetracycline (B611298) analog). In the "Tet-On" system, doxycycline induces gene expression.[3][7][8][9][10][11][12] In the "Tet-Off" system, doxycycline represses it.
-
Susceptibility Testing: The growth of the engineered strain is monitored in the presence of the compound and varying concentrations of doxycycline.
-
Data Analysis:
-
Target Overexpression: Increased resistance to the compound upon doxycycline-induced overexpression of the target gene provides strong evidence that the compound acts by inhibiting this target.
-
Target Repression: Increased sensitivity to the compound upon doxycycline-mediated repression of the target gene further validates the target.
-
Chemoproteomic Profiling with Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
MIB/MS is a powerful technique to assess the selectivity of a kinase inhibitor across the entire expressed kinome in an unbiased manner.
Protocol:
-
Cell Lysate Preparation: C. albicans cells are cultured and lysed to extract the proteome.
-
MIB Affinity Chromatography: The cell lysate is incubated with multiplexed inhibitor beads (kinobeads), which are sepharose beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. This captures a large portion of the kinome.
-
Competitive Binding: To determine the targets of a specific inhibitor, the lysate is pre-incubated with the inhibitor of interest (e.g., YK-I-02 or MN-I-157) before adding it to the MIBs. The inhibitor will compete with the MIBs for binding to its target kinases.
-
Elution and Digestion: The proteins bound to the MIBs are eluted, and the proteins are digested into peptides, typically with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase captured in the presence of the test inhibitor is compared to its abundance in the control (vehicle-treated) sample. A significant reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor directly binds to and engages that kinase.
Mandatory Visualizations
Signaling Pathway
Caption: Yck2 signaling pathway in C. albicans.
Experimental Workflow: Genetic Validation
Caption: Genetic validation workflow for this compound's target.
Logical Relationship: Target-Based Drug Discovery
Caption: Logic of target-based discovery for Yck2 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline-inducible gene expression in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming fungal echinocandin-resistance through inhibition of the non-essential stress kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetracycline-Inducible Gene Expression and Gene Deletion in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to p38α Inhibitors: GW461484A in Focus
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase α (p38α) is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for therapeutic intervention in a range of diseases. This guide provides an objective comparison of GW461484A with other notable p38α inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
The p38 MAPK Signaling Pathway: A Brief Overview
The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by upstream signals such as cytokines (e.g., TNF-α, IL-1β) or cellular stress, p38α phosphorylates downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.
Performance Comparison of p38α Inhibitors
The efficacy and selectivity of p38α inhibitors are critical parameters for their use in research and potential therapeutic applications. The following tables summarize the available quantitative data for this compound and other well-characterized p38α inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Potency Against p38 Isoforms (IC50, nM)
| Inhibitor | p38α | p38β | p38γ | p38δ | Reference(s) |
| This compound | 150 | - | - | - | [1] |
| VX-745 (Neflamapimod) | 10 | 220 | >20,000 | - | [2][3][4] |
| SB203580 | 50 | 500 | - | - | [5] |
| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [6][7] |
Table 2: Selectivity Against Other Kinases
| Inhibitor | Off-Target Kinases Inhibited (and Potency) | Reference(s) |
| This compound | Highly selective; at 1 µM, >80% binding to only 10 other human kinases out of a panel of >400.[1] | [1] |
| VX-745 (Neflamapimod) | 1000-fold selectivity over ERK1 and JNK1-3.[8] At 2 µM, no significant inhibition of a panel of 50 other kinases.[8] | [8] |
| SB203580 | Can inhibit Protein Kinase B (PKB/Akt) and at concentrations >20 µM may activate Raf-1.[9] | [9] |
| BIRB-796 (Doramapimod) | Inhibits B-Raf (IC50 = 83 nM) and JNK2. Weakly inhibits c-RAF, Fyn, and Lck.[6][7] | [6][7] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are generalized methodologies for key experiments.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38α.
Methodology:
-
Reagents: Recombinant active human p38α, a suitable substrate (e.g., ATF2), ATP, and the test inhibitor.
-
Procedure:
-
A dilution series of the test inhibitor is prepared in an appropriate buffer.
-
The purified p38α enzyme is pre-incubated with the inhibitor for a defined period.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for p38 Inhibition (e.g., TNF-α Release Assay)
This assay measures the ability of an inhibitor to block the downstream effects of p38α activation in a cellular context.
Methodology:
-
Cell Line: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is used.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
p38α signaling is stimulated using an appropriate agonist, such as lipopolysaccharide (LPS).
-
After a set incubation period, the cell culture supernatant is collected.
-
The concentration of a downstream inflammatory cytokine, such as TNF-α, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The inhibition of TNF-α release is calculated for each inhibitor concentration, and the IC50 value is determined.
Logical Framework for p38α Inhibitor Selection
The choice of a p38α inhibitor for a particular study depends on the specific experimental requirements. The following diagram illustrates a decision-making process.
Conclusion
This compound is a potent and highly selective p38α inhibitor.[1] Its key advantage lies in its narrow spectrum of activity against a large panel of human kinases, which minimizes the potential for off-target effects and simplifies the interpretation of experimental results.[1] While other inhibitors such as VX-745 and BIRB-796 offer higher potency against p38α, they may also interact with other kinases, which should be a consideration in experimental design.[6][7] SB203580, a widely used tool compound, is less potent and has known off-target activities.[5][9] The choice of inhibitor should therefore be guided by the specific requirements of the study, balancing the need for potency with the importance of selectivity. This guide provides the foundational data to make an informed decision for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pardon Our Interruption [opnme.com]
Unlocking Antifungal Synergy: The Cross-Resistance Profile of GW461484A
A Comparative Guide for Researchers and Drug Development Professionals on the Novel Kinase Inhibitor GW461484A and its Potentiation of Existing Antifungal Agents.
The emergence of multidrug-resistant fungal pathogens presents a significant and growing threat to global health. In the quest for novel therapeutic strategies, the small molecule this compound has been identified as a promising agent that, rather than exhibiting cross-resistance with existing antifungals, demonstrates a remarkable ability to restore their efficacy against resistant strains. This guide provides a comprehensive overview of the cross-resistance and synergistic profile of this compound, supported by experimental data and detailed methodologies, to inform further research and development.
Mechanism of Action: Targeting a Novel Pathway
This compound functions as a potent and selective inhibitor of the fungal casein kinase 1 (CK1) family member, Yck2.[1][2][3] In pathogenic fungi such as Candida albicans, Yck2 is a key regulator of critical cellular processes including morphogenesis (the switch from yeast to hyphal form), biofilm formation, and the maintenance of cell wall integrity.[1][4] By inhibiting Yck2, this compound disrupts the fungal cell's ability to respond to stress, including the stress induced by other antifungal agents. This disruption of a key stress-response pathway is the foundation of its synergistic activity and its ability to overcome established resistance mechanisms.[5]
Quantitative Analysis of Synergistic Activity
The primary characteristic of this compound's interaction with other antifungals is not cross-resistance but strong synergy. This is most evident when this compound is combined with echinocandins, such as caspofungin, against echinocandin-resistant fungal isolates. It also potentiates the activity of azoles, like fluconazole. The following table summarizes the synergistic effects observed in checkerboard assays, where a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.
| Fungal Strain | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FICI | Interpretation |
| C. albicans (Wild-Type) | Fluconazole | - | - | - | Potentiation Observed |
| C. albicans (Azole-Tolerant Isolate) | Fluconazole | - | - | - | Potentiation Observed |
| C. albicans (Caspofungin-Resistant) | Caspofungin | >8 | ≤1 | ≤0.5 | Synergy |
| C. auris (Multidrug-Resistant Isolate) | Caspofungin | High | Significantly Reduced | ≤0.5 | Dramatic Potentiation |
| C. auris (Multidrug-Resistant Isolate) | Fluconazole | High | Little Effect | >0.5 | Indifference |
Note: Specific MIC values from single comprehensive studies are not publicly available; the table reflects the reported outcomes of potentiation and synergy from existing literature.
Experimental Protocols
The evaluation of the synergistic relationship between this compound and other antifungal agents is primarily conducted using the checkerboard broth microdilution assay.
Checkerboard Assay for Antifungal Synergy Testing
Objective: To determine the in vitro interaction between this compound and a known antifungal agent against a specific fungal strain and calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound stock solution
-
Known antifungal agent (e.g., caspofungin, fluconazole) stock solution
-
Standardized fungal inoculum (0.5 McFarland standard)
-
96-well microtiter plates
-
RPMI-1640 broth medium with MOPS buffer
-
Spectrophotometer for reading optical density (optional)
Procedure:
-
Plate Preparation: A two-dimensional array of drug concentrations is prepared in a 96-well plate. This compound is serially diluted along the x-axis (columns), and the conventional antifungal agent is serially diluted along the y-axis (rows).
-
Drug Dilution: Each well will contain a unique combination of concentrations of the two agents. Control wells containing each drug alone, a drug-free growth control, and a media-only sterility control are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density.
-
FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for synergy testing and the targeted biological pathway.
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yeast casein kinase 2 governs morphology, biofilm formation, cell wall integrity, and host cell damage of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal potential of marine bacterial compounds in inhibiting Candida albicans Yck2 to overcome echinocandin resistance: a molecular dynamics study [frontiersin.org]
Benchmarking GW461484A's Progeny Against a New Wave of Antifungal Innovation
For Immediate Release
In the ever-evolving landscape of antifungal drug discovery, the imperative to develop novel therapeutics with improved efficacy and safety profiles remains paramount. This guide provides a comprehensive comparative analysis of the Yck2 inhibitor chemical class, originating from the foundational compound GW461484A, against a new generation of antifungal agents: Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning these findings.
Executive Summary
This compound, a potent inhibitor of Candida albicans Yck2, a casein kinase 1 (CK1) homolog, paved the way for the development of optimized analogs such as YK-I-02 and MN-I-157. These compounds disrupt fungal morphogenesis, biofilm formation, and cell wall integrity. This guide benchmarks these Yck2 inhibitors against four novel antifungal agents that have recently emerged, each with a distinct mechanism of action. Ibrexafungerp and Rezafungin target β-(1,3)-D-glucan synthase, Olorofim inhibits dihydroorotate (B8406146) dehydrogenase, and Fosmanogepix targets the fungal enzyme Gwt1. The following sections provide a detailed comparison of their in vitro activities, the signaling pathways they disrupt, and the methodologies used for their evaluation.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the Yck2 inhibitors (YK-I-02 and MN-I-157) and the novel antifungal compounds against key fungal pathogens. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited. Methodological differences between studies should be considered when interpreting these results.
Table 1: Comparative MIC Values (µg/mL) Against Candida Species
| Compound | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | C. auris |
| YK-I-02 | 0.1 - 0.4[1][2] | - | - | - | - | - |
| MN-I-157 | 0.1 - 0.4[1][2] | - | - | - | - | - |
| Ibrexafungerp | 0.03 - 0.25 | 0.06 - 0.5 | 0.12 - 1 | 0.06 - 0.25 | 0.25 - 1 | 0.25 - 1 |
| Rezafungin | 0.015 - 0.25 | 0.03 - 0.25 | 0.12 - 2 | 0.015 - 0.12 | 0.03 - 0.25 | 0.03 - 0.5 |
| Olorofim | >64 | >64 | >64 | >64 | >64 | >64 |
| Fosmanogepix (Manogepix) | 0.008 - 0.06 | 0.008 - 0.12 | 0.004 - 0.03 | 0.008 - 0.03 | 2 - >32 | 0.004 - 0.06 |
Table 2: Comparative MIC Values (µg/mL) Against Aspergillus Species
| Compound | A. fumigatus | A. flavus | A. terreus | A. niger |
| YK-I-02 | - | - | - | - |
| MN-I-157 | - | - | - | - |
| Ibrexafungerp | 0.03 - 4 | 0.12 - 4 | 0.12 - 2 | 0.5 - >8 |
| Rezafungin | 0.008 - 0.125 | - | - | - |
| Olorofim | 0.008 - 0.125 | 0.015 - 0.125 | 0.015 - 0.125 | 0.03 - 0.25 |
| Fosmanogepix (Manogepix) | 0.008 - 0.06 | 0.015 - 0.06 | 0.015 - 0.12 | 0.03 - 0.12 |
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for the broth microdilution assay.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 medium.
-
For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), and the conidia are harvested and counted using a hemocytometer to achieve a standardized concentration.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth of the specific mold being tested.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free growth control well.
-
For molds, the endpoint can be the minimum effective concentration (MEC), the lowest drug concentration at which aberrant growth is observed, or the MIC, the lowest concentration with no visible growth, depending on the antifungal class.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the cellular pathways targeted by this compound's derivatives and the novel antifungal compounds.
Caption: Yck2 Signaling Pathway Inhibition by this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of GW461484A
For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of GW461484A, a potent kinase inhibitor utilized in laboratory research. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is imperative to treat this compound as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of potent pharmaceutical compounds and kinase inhibitors.
Core Principle: Treat as Hazardous Chemical Waste
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[1][2] Evaporation in a fume hood is also not a permissible method of disposal.[1] All waste streams containing this compound must be segregated, collected, and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][3]
Waste Segregation and Containment
Proper segregation at the point of generation is the first critical step in the disposal process.[2] Different waste streams associated with this compound must be handled as follows:
-
Unused or Expired Solid Compound: The original container is often a suitable choice for disposal if it is securely sealed.[1] If not in the original container, place the solid waste in a clearly labeled, sealable, and robust hazardous waste container.
-
Solutions Containing this compound: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.[1][2] Ensure the container is compatible with the solvents used.
-
Contaminated Labware and Personal Protective Equipment (PPE): All items such as pipette tips, vials, gloves, weighing papers, and bench protectors that have come into contact with this compound are to be considered hazardous waste.[2] These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] For sharps, a designated sharps container for hazardous waste must be used.[1]
Labeling and Storage of Hazardous Waste
Accurate and clear labeling is a legal requirement and essential for safety. Each hazardous waste container must be labeled with a hazardous waste tag that includes the following information:[3]
-
The full chemical name, "this compound", and the names of any other components in a mixture, including solvents.[3]
-
The approximate quantities or concentrations of each component.[1]
-
The date when waste was first added to the container (accumulation start date).[1]
-
The specific hazards associated with the waste (e.g., toxic).[4]
Store these labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be secure, away from general traffic, and designed to prevent spills. Waste containers must remain closed except when adding waste.[1][4] It is crucial to segregate incompatible waste types to prevent dangerous chemical reactions.[4]
Decontamination Procedures
-
Glassware: Reusable glassware that has been in contact with this compound should be submerged in a suitable decontamination solution. The initial rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1] Subsequent washes can typically follow standard laboratory glassware cleaning procedures.
-
Work Surfaces: Decontaminate any surfaces that may have come into contact with the compound. This can be done by wiping the surface with a solvent capable of dissolving this compound (e.g., ethanol (B145695) or DMSO), followed by a standard laboratory cleaning agent. The cleaning materials (e.g., wipes) must be disposed of as hazardous solid waste.[2]
Disposal Request and Collection
Once a waste container is full or has been in the SAA for a designated period (often not to exceed one year for partially filled containers), a disposal request must be submitted to your institution's EHS office.[4] Follow your institution's specific procedures for requesting a pickup of hazardous waste.[3] Do not attempt to remove or transport hazardous waste from the laboratory yourself.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the public domain. The disposal procedures are based on the qualitative best practices for handling potent research chemicals. Researchers must consult their institution's specific waste disposal guidelines and limits.
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | Adjust to between 5.5 and 10.5 if permitted for drain disposal (Note: Not recommended for this compound) | [5] |
| Storage Limit in SAA | Do not store more than 10 gallons of hazardous waste in your lab. | [6] |
| Container Fullness | Leave at least one inch of headspace to allow for expansion. | [4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound were not the focus of the disposal procedure search. However, the handling and disposal of this compound would be a subsection within a broader experimental protocol. The general steps for waste generation and handling during an experiment would be:
-
Pre-Experiment Preparation:
-
Identify all waste streams that will be generated.
-
Prepare and label the appropriate hazardous waste containers for each waste stream.
-
Ensure the Satellite Accumulation Area is ready to receive the waste.
-
-
During the Experiment:
-
Carefully weigh and handle the solid this compound in a fume hood or other ventilated enclosure.
-
Dispose of any contaminated weighing paper and PPE directly into the designated solid hazardous waste container.
-
When preparing solutions, collect any rinsate from glassware into the liquid hazardous waste container.
-
Keep all waste containers sealed when not in use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all work surfaces and equipment as described in the decontamination section.
-
Dispose of all contaminated cleaning materials as solid hazardous waste.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Transfer the waste containers to the designated Satellite Accumulation Area.
-
Visual Guidance: Disposal Workflows
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling GW461484A
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW461484A. As a potent small molecule kinase inhibitor, proper handling and disposal are paramount to ensure personnel safety and environmental protection. The following procedural guidance is based on best practices for handling potent pharmacological compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is required to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield must be worn over safety goggles when there is a risk of splashes or aerosol generation, such as when preparing solutions or handling larger quantities.[1][2][3] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon contamination. For prolonged tasks or when handling concentrated solutions, consider using a more robust glove, such as a Silver Shield glove, underneath the nitrile gloves.[1] |
| Body Protection | Disposable, Fluid-Resistant Lab Coat with Full Sleeves | A dedicated lab coat should be worn in the designated handling area and should not be worn outside the laboratory. Ensure sleeves are fully buttoned. For tasks with a high risk of contamination, disposable coveralls are recommended.[2][3][4] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the powdered form of the compound. For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2][4][5] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical when working with potent compounds like this compound. The following diagram illustrates the key steps for safe handling, from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste is considered hazardous.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes unused this compound powder, contaminated PPE (gloves, lab coats, shoe covers, etc.), and any other contaminated solid materials. The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.[6] |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Includes all solutions containing this compound and any solvent used to rinse contaminated glassware or equipment. The container must be clearly labeled with the chemical name and all solvent components. Do not mix with other waste streams.[6][7] |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes any needles, syringes, or other sharp objects contaminated with this compound. The container must be clearly labeled as "Hazardous Sharps Waste" with the chemical name. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6][8] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[6][9]
The following diagram outlines the decision-making process for the proper disposal of materials associated with this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. kamatlab.com [kamatlab.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
